Ddr2-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H32ClN5O4 |
|---|---|
Molecular Weight |
526.0 g/mol |
IUPAC Name |
4-[4-[[[4-chloro-2-[2-(dimethylamino)ethoxy]-5-methylphenyl]carbamoylamino]methyl]-2-methylphenoxy]-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C27H32ClN5O4/c1-17-13-22(25(15-21(17)28)36-11-10-33(4)5)32-27(35)31-16-19-6-7-24(18(2)12-19)37-20-8-9-30-23(14-20)26(34)29-3/h6-9,12-15H,10-11,16H2,1-5H3,(H,29,34)(H2,31,32,35) |
InChI Key |
YKRARSYSXDHLJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OCCN(C)C)NC(=O)NCC2=CC(=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)C |
Origin of Product |
United States |
Foundational & Exploratory
Ddr2-IN-1 Signaling Pathway: A Technical Guide for Researchers
Introduction
Discoidin domain receptor 2 (DDR2) is a member of the receptor tyrosine kinase (RTK) family, uniquely activated by collagen. Its involvement in pathological processes such as fibrosis and cancer has made it a compelling target for therapeutic intervention. Ddr2-IN-1 is a potent and selective inhibitor of DDR2, demonstrating significant promise in preclinical studies. This guide provides an in-depth overview of the this compound signaling pathway, its mechanism of action, and the experimental methodologies used for its characterization, tailored for researchers and drug development professionals.
Mechanism of Action of this compound
This compound is a type II kinase inhibitor that selectively targets the ATP-binding site of the DDR2 kinase domain. By binding to this site, this compound effectively prevents the autophosphorylation of DDR2 that is induced by collagen binding. This initial step is critical, as it blocks the recruitment and activation of downstream signaling molecules, thereby inhibiting the entire signaling cascade.
The DDR2 Signaling Cascade
Upon activation by collagen, DDR2 undergoes dimerization and autophosphorylation on key tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling pathways that are crucial for cellular processes like proliferation, migration, and survival. This compound's inhibition of the initial phosphorylation event leads to the shutdown of these cascades.
DDR2-IN-1: A Technical Guide to Target Engagement and Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target engagement and binding characteristics of DDR2-IN-1, a potent inhibitor of Discoidin Domain Receptor 2 (DDR2). This document summarizes available quantitative data, details relevant experimental protocols for characterization, and visualizes key biological and experimental processes.
Core Concepts: Target Engagement and Binding Kinetics
Understanding the interaction of a small molecule inhibitor with its protein target is fundamental to drug development. Target engagement confirms that the molecule physically interacts with its intended target in a relevant biological context, such as within a cell. Binding kinetics provides a quantitative description of this interaction, detailing the rates of association and dissociation, which ultimately determine the inhibitor's affinity and residence time on the target.
Quantitative Data for this compound
This compound, also known as ALW-II-49-7, has been characterized primarily by its half-maximal inhibitory concentration (IC50), a measure of its potency in inhibiting the enzymatic activity of DDR2. The available data from various sources is summarized below.
| Compound Name | Target | Assay Type | Reported IC50/EC50 | Reference |
| This compound | DDR2 | Biochemical Assay | 26 nM | [1] |
| ALW-II-49-7 | DDR2 | Biochemical Assay | 18.6 nM | [2] |
| ALW-II-49-7 | DDR1 | Biochemical Assay | 12.4 nM | [2] |
| ALW-II-49-7 | EphB2 | Cellular Assay | 40 nM | [3] |
Signaling Pathway of DDR2
DDR2 is a receptor tyrosine kinase that is activated by collagen.[4] Upon collagen binding, DDR2 dimerizes and undergoes autophosphorylation, initiating a downstream signaling cascade that plays a role in cellular processes such as proliferation, migration, and extracellular matrix remodeling.[4]
Caption: A simplified diagram of the DDR2 signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the target engagement and binding kinetics of kinase inhibitors like this compound.
LanthaScreen™ Eu Kinase Binding Assay for IC50 and Kd Determination
This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to a kinase.
Experimental Workflow:
Caption: Workflow for the LanthaScreen™ kinase binding assay.
Detailed Methodology:
-
Reagent Preparation : Prepare a solution of the DDR2 kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled ATP-competitive kinase tracer in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Inhibitor Dilution : Perform a serial dilution of this compound in DMSO, and then dilute further in the kinase buffer.
-
Assay Plate Setup : Add the diluted this compound to the wells of a low-volume 384-well plate.
-
Kinase/Antibody Addition : Add the premixed solution of DDR2 kinase and Eu-labeled antibody to each well.
-
Tracer Addition : Add the Alexa Fluor™ tracer to initiate the binding reaction.
-
Incubation : Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding to reach equilibrium.
-
Data Acquisition : Read the plate on a FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with excitation at 340 nm.
-
Data Analysis : Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. For Kd determination, the assay is performed at varying concentrations of the tracer.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the direct binding of a drug to its target protein in a cellular environment. The principle is that a ligand-bound protein is thermally more stable than its unbound counterpart.
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Methodology:
-
Cell Treatment : Treat cultured cells expressing DDR2 with either this compound at the desired concentration or a vehicle control (e.g., DMSO) for a specific duration.
-
Heating : Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a fixed time (e.g., 3 minutes).
-
Cell Lysis : Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separation of Fractions : Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection : Analyze the amount of soluble DDR2 in the supernatant at each temperature using a protein detection method such as Western blotting or ELISA.
-
Data Analysis : Plot the amount of soluble DDR2 as a function of temperature for both the drug-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures for the this compound-treated sample indicates target engagement.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free optical technique to measure the real-time interaction between a ligand and an analyte, allowing for the determination of kon, koff, and Kd.
Experimental Workflow:
References
Ddr2-IN-1: A Technical Guide to its Role in Collagen-Induced Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of Ddr2-IN-1, a potent inhibitor of Discoidin Domain Receptor 2 (DDR2), in the context of collagen-induced signaling. This document provides a comprehensive overview of the DDR2 signaling pathway, the mechanism of action of this compound, quantitative data on its activity, and detailed experimental protocols for its characterization.
Introduction to DDR2 and Collagen Signaling
Discoidin Domain Receptor 2 (DDR2) is a receptor tyrosine kinase (RTK) that is uniquely activated by collagen, a major component of the extracellular matrix.[1] Upon binding to collagen, DDR2 undergoes autophosphorylation, initiating a cascade of downstream signaling events that play crucial roles in cell adhesion, proliferation, migration, and extracellular matrix remodeling.[2][3] Dysregulation of DDR2 signaling has been implicated in various pathological conditions, including fibrosis and cancer.[1]
The collagen-induced activation of DDR2 triggers the recruitment and activation of several downstream signaling molecules, including the adaptor protein Shc, the tyrosine phosphatase SHP-2, and the kinases Src, JAK2, and those of the Erk1/2 and PI3K pathways.[4][5][6][7] This intricate signaling network ultimately orchestrates the cellular response to the collagen-rich microenvironment.
This compound: A Potent and Selective DDR2 Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency against DDR2. Its primary mechanism of action is the inhibition of the kinase activity of DDR2, thereby blocking the downstream signaling cascade initiated by collagen binding.
Quantitative Data for this compound and Related Compounds
The following tables summarize the available quantitative data for this compound and a related, well-characterized compound, DDR1-IN-1, for comparative purposes.
| Compound | Target | IC50 (nM) | Reference |
| This compound | DDR2 | 26 | [8] |
| DDR1 | 413 | [9] | |
| EphB2 | 40 | [10] | |
| DDR1-IN-1 | DDR1 | 105 | [4][9] |
| DDR2 | 413 | [4][9] |
Table 1: Biochemical IC50 Values for this compound and DDR1-IN-1. This table presents the half-maximal inhibitory concentrations (IC50) of the compounds against their primary targets and key off-targets in biochemical assays.
Further kinome-wide selectivity data for this compound is not extensively available in the public domain. Researchers are advised to perform their own selectivity profiling for a comprehensive understanding of its off-target effects.
Signaling Pathways and Mechanism of Action
Collagen-Induced DDR2 Signaling Pathway
The binding of fibrillar collagen to the extracellular discoidin domain of DDR2 induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues within the intracellular kinase domain. This phosphorylation creates docking sites for various downstream signaling proteins, initiating a complex signaling cascade.
Figure 1: Collagen-Induced DDR2 Signaling Pathway. This diagram illustrates the key signaling molecules activated downstream of DDR2 upon collagen binding.
Mechanism of Inhibition by this compound
This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of DDR2 and preventing its autophosphorylation. This blockade at the initial step of the signaling cascade effectively abrogates all downstream signaling events.
Figure 2: Mechanism of Action of this compound. This diagram shows how this compound inhibits DDR2 autophosphorylation, thereby blocking downstream signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the role of this compound in collagen-induced signaling.
Cell Culture and Collagen Stimulation
Objective: To prepare cells for collagen stimulation and treatment with this compound.
Materials:
-
Human fibroblasts (e.g., primary lung fibroblasts) or other cell lines endogenously expressing DDR2.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Serum-free medium.
-
Collagen Type I, rat tail (sterile solution).
-
This compound stock solution (e.g., 10 mM in DMSO).
Protocol:
-
Culture cells to 70-80% confluency in complete medium.
-
Serum-starve the cells for 16-24 hours in serum-free medium prior to stimulation.[11]
-
Pre-treat the cells with desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with Collagen Type I at a final concentration of 10-50 µg/mL for the desired time points (e.g., 0, 15, 30, 60 minutes, or longer for sustained signaling studies).[12]
-
After stimulation, immediately place the culture dishes on ice and proceed to cell lysis for downstream analysis.
Western Blot Analysis of DDR2 and Downstream Signaling Protein Phosphorylation
Objective: To quantify the effect of this compound on the phosphorylation status of DDR2, SHP-2, and Erk1/2.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies:
-
Anti-phospho-DDR2 (Tyr740)
-
Anti-total DDR2
-
Anti-phospho-SHP-2 (Tyr542)[2]
-
Anti-total SHP-2
-
Anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Anti-total p44/42 MAPK (Erk1/2)
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Lysis:
-
Wash the stimulated cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and scrape to collect the lysate.
-
Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Calculate the percentage of inhibition of phosphorylation by this compound compared to the vehicle-treated, collagen-stimulated control.
-
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of recombinant DDR2.
Materials:
-
Recombinant active DDR2 kinase.
-
Kinase assay buffer.
-
ATP.
-
A suitable substrate for DDR2 (e.g., a synthetic peptide).
-
This compound at various concentrations.
-
A detection system (e.g., ADP-Glo™ Kinase Assay).
Protocol:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant DDR2, and the substrate.
-
Add this compound at a range of concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ADP production or substrate phosphorylation.
-
Plot the kinase activity against the inhibitor concentration and determine the IC50 value.
Experimental Workflow Diagram
Figure 3: Experimental Workflow. This diagram outlines the key steps for investigating the effect of this compound on collagen-induced signaling in a cell-based assay.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of DDR2 in collagen-induced signaling. Its potency and selectivity make it suitable for dissecting the intricate signaling pathways regulated by DDR2 in both normal physiological processes and in disease states. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of targeting the DDR2 signaling axis. It is crucial for researchers to perform comprehensive characterization, including kinome-wide selectivity profiling, to fully understand the on- and off-target effects of this compound in their specific experimental systems.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Phosphoproteomics of collagen receptor networks reveals SHP-2 phosphorylation downstream of wild-type DDR2 and its lung cancer mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discoidin domain receptor 2 signaling networks and therapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discoidin Domain Receptor (DDR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 11. DDR1 and DDR2 physical interaction leads to signaling interconnection but with possible distinct functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tyrosine kinase-independent actions of DDR2 in tumor cells and cancer-associated fibroblasts influence tumor invasion, migration and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibitory Effect of Ddr2-IN-1 on the MAPK/ERK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of Ddr2-IN-1, a potent and selective inhibitor of Discoidin Domain Receptor 2 (DDR2), with a specific focus on its effects on the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) signaling pathway. This document synthesizes available data to offer a comprehensive resource for researchers investigating DDR2 signaling and the therapeutic potential of its inhibition.
Introduction: DDR2 and the MAPK/ERK Pathway
Discoidin Domain Receptor 2 (DDR2) is a unique receptor tyrosine kinase (RTK) that is activated by collagen, a major component of the extracellular matrix.[1][2] Upon collagen binding, DDR2 undergoes autophosphorylation, initiating a cascade of downstream signaling events that play crucial roles in cell proliferation, differentiation, migration, and matrix remodeling.[3][4] Dysregulation of DDR2 signaling has been implicated in various pathological conditions, including cancer and fibrosis.[2][5]
One of the key signaling pathways activated downstream of DDR2 is the MAPK/ERK pathway.[1][3] This pathway is a central regulator of cell growth and survival.[2] The activation of DDR2 by collagen leads to the recruitment of adaptor proteins and subsequent activation of the Ras-Raf-MEK-ERK signaling cascade.[1] This culminates in the phosphorylation of ERK (p-ERK), which then translocates to the nucleus to regulate gene expression involved in cell cycle progression and survival.[3][6]
This compound is a potent and selective small molecule inhibitor of DDR2.[7] By blocking the kinase activity of DDR2, this compound provides a valuable tool for investigating the physiological and pathological roles of this receptor and for exploring its potential as a therapeutic target.[2] This guide will detail the quantitative effects of this compound and provide a comprehensive experimental protocol to assess its impact on the MAPK/ERK pathway.
Quantitative Data
The following tables summarize the key quantitative data regarding the potency of this compound and the effects of DDR2 inhibition on the MAPK/ERK pathway.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) | Notes |
| DDR2 | 26 | Potent and primary target.[7] |
| DDR1 | 413 | Approximately 16-fold selectivity for DDR2 over DDR1.[8] |
| EphB2 | 40 | Also shows inhibitory activity against Ephrin-family kinases.[9] |
Table 2: Effect of DDR2 Inhibition on the MAPK/ERK Pathway
| Downstream Target | Effect of DDR2 Inhibition | Method of Inhibition | Reference Cell Line |
| Phospho-ERK1/2 (p-ERK1/2) | Substantially Decreased | siRNA-mediated knockdown of DDR2 | B16BL6 murine melanoma cells |
Experimental Protocols
This section provides a detailed methodology for a key experiment to determine the effect of this compound on collagen-induced ERK phosphorylation in a cell-based assay.
Western Blot Analysis of p-ERK Levels
This protocol describes the use of Western blotting to quantify the levels of phosphorylated ERK1/2 in response to collagen stimulation in the presence of this compound.
3.1.1 Materials and Reagents
-
Cell Line: A suitable cell line endogenously expressing DDR2 (e.g., B16BL6, primary human lung fibroblasts) or a cell line overexpressing DDR2 (e.g., HEK293T-DDR2).[3][6]
-
This compound (Stock solution in DMSO)[7]
-
Collagen Type I (from rat tail)[10]
-
Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total-ERK1/2
-
Rabbit anti-DDR2
-
Mouse anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Protein Assay Reagent (e.g., BCA assay kit)
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking Buffer: 5% (w/v) non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Chemiluminescent Substrate
3.1.2 Experimental Procedure
-
Cell Culture and Plating:
-
Culture cells in appropriate media and conditions.
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
-
Serum Starvation:
-
Once cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 16-24 hours. This reduces basal levels of ERK phosphorylation.[11]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-treat the serum-starved cells with varying concentrations of this compound (e.g., 0, 10, 30, 100, 300, 1000 nM) for 1-2 hours. Include a vehicle control (DMSO).
-
-
Collagen Stimulation:
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay or similar method.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed for total ERK1/2 and a loading control like GAPDH.[11]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
Plot the p-ERK/total ERK ratio against the concentration of this compound to determine the IC50 for ERK phosphorylation inhibition.
-
Mandatory Visualizations
The following diagrams illustrate the signaling pathway and experimental workflow described in this guide.
Caption: DDR2-MAPK/ERK Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Western Blot Analysis of p-ERK Inhibition.
References
- 1. Discoidin domain receptor 2 signaling networks and therapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DDR2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. DDR1 and DDR2 physical interaction leads to signaling interconnection but with possible distinct functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discoidin domain receptor tyrosine kinase 2: A new perspective on microenvironment remodeling and targeted therapy of solid tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Discoidin Domain Receptor (DDR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. Collagen I Induces Discoidin Domain Receptor (DDR) 1 Expression through DDR2 and a JAK2-ERK1/2-mediated Mechanism in Primary Human Lung Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Ddr2-IN-1: A Technical Guide to its Role in Modulating Cancer Cell Proliferation and Migration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ddr2-IN-1 is a potent and selective small molecule inhibitor of Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase implicated in the progression of various cancers. With an IC50 of 26 nM, this compound offers a valuable tool for investigating the therapeutic potential of targeting DDR2 in oncology. This technical guide provides a comprehensive overview of the role of this compound in cancer cell proliferation and migration, detailing its mechanism of action, relevant signaling pathways, and experimental protocols for its characterization.
Introduction to DDR2 in Cancer
Discoidin Domain Receptor 2 (DDR2) is a unique receptor tyrosine kinase that is activated by collagen, a major component of the extracellular matrix.[1] Upon collagen binding, DDR2 undergoes autophosphorylation, initiating a cascade of downstream signaling events that regulate crucial cellular processes such as proliferation, migration, and invasion.[2][3] Dysregulation of DDR2 activity has been linked to the progression of numerous cancers, including breast, lung, and melanoma, making it an attractive target for therapeutic intervention.[2][4]
This compound: A Potent Inhibitor of DDR2
This compound is a small molecule inhibitor that demonstrates high potency against DDR2, with a reported half-maximal inhibitory concentration (IC50) of 26 nM.[5] Its selectivity and potency make it a valuable chemical probe for elucidating the specific functions of DDR2 in cancer biology and for assessing the therapeutic potential of DDR2 inhibition.
Impact of this compound on Cancer Cell Proliferation and Migration
While direct quantitative data for this compound's effect on cancer cell proliferation and migration is still emerging in publicly available literature, studies using other DDR2 inhibitors and genetic knockdown approaches provide strong evidence for its potential anti-cancer activities.
Inhibition of Cell Proliferation:
The role of DDR2 in cell proliferation appears to be context-dependent.[6] However, in several cancer types, DDR2 signaling has been shown to promote cell growth. Therefore, inhibition of DDR2 with agents like this compound is expected to reduce cancer cell proliferation.
Inhibition of Cell Migration and Invasion:
DDR2 plays a more universally acknowledged role in promoting cancer cell migration and invasion.[4][7] Inhibition of DDR2 has been shown to significantly attenuate these processes. For instance, downregulation of DDR2 in melanoma cells resulted in a marked decrease in both migratory and invasive capabilities.[7] This effect is often mediated through the suppression of matrix metalloproteinases (MMPs), enzymes crucial for degrading the extracellular matrix and facilitating cell movement.[8]
Quantitative Data on DDR2 Inhibition (General):
The following table summarizes representative quantitative data from studies investigating the effects of DDR2 inhibition on cancer cell proliferation and migration using various methods. It is important to note that these results are not specific to this compound but provide an expected range of efficacy for potent DDR2 inhibitors.
| Inhibitor/Method | Cell Line | Assay | Effect | Reference |
| Dasatinib | NCI-H2286 (Lung) | Proliferation Assay | GI50: 0.29 µM | [9] |
| Dasatinib | HCC-366 (Lung) | Proliferation Assay | GI50: 0.44 µM | [9] |
| DDR2 siRNA | B16BL6 (Melanoma) | Wound Healing Assay | ~50% inhibition of migration | [7] |
| DDR2 siRNA | B16BL6 (Melanoma) | Transwell Invasion Assay | Significant suppression of invasion | [7] |
| WRG-28 | BT549 (Breast) | 3D Collagen I Invasion | Inhibition comparable to DDR2 RNAi | [10] |
| WRG-28 | 4T1 (Breast) | Matrigel Invasion | Inhibition comparable to DDR2 RNAi | [10] |
Signaling Pathways Modulated by this compound
This compound, by inhibiting the kinase activity of DDR2, is expected to modulate several downstream signaling pathways that are critical for cancer cell proliferation and migration.
a) ERK/NF-κB Pathway:
The Extracellular signal-regulated kinase (ERK) and Nuclear Factor-kappa B (NF-κB) pathways are key regulators of cell survival, proliferation, and inflammation. DDR2 activation has been shown to lead to the phosphorylation and activation of ERK, which in turn can activate NF-κB.[7] This signaling cascade promotes the expression of target genes involved in cell migration and invasion, including MMPs. Inhibition of DDR2 with this compound is predicted to suppress this pathway, leading to reduced MMP expression and consequently, decreased cell motility.[1][7]
b) PI3K/AKT Pathway:
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical signaling axis that governs cell growth, survival, and proliferation. DDR2 has been shown to activate this pathway in some cancer contexts.[3] Therefore, this compound may exert its anti-proliferative effects in part by inhibiting the PI3K/AKT pathway.
c) Regulation of Matrix Metalloproteinases (MMPs):
A key mechanism by which DDR2 promotes cell migration and invasion is through the upregulation of MMPs, particularly MMP-2 and MMP-9.[8] These enzymes degrade components of the extracellular matrix, clearing a path for cancer cells to move. By inhibiting DDR2, this compound is expected to downregulate the expression and activity of these MMPs, thereby impeding the invasive potential of cancer cells.[11]
Signaling Pathway Diagram:
Caption: this compound inhibits collagen-induced DDR2 signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound on cancer cell proliferation and migration.
a) Cell Proliferation Assay (MTT or CellTiter-Glo® Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for MTT assay)
-
Plate reader (spectrophotometer or luminometer)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
Incubate for 48-72 hours.
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate-reading luminometer.
-
-
Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value.
-
Workflow for Cell Proliferation Assay:
References
- 1. DDR2 inhibition reduces migration and invasion of murine metastatic melanoma cells by suppressing MMP2/9 expression through ERK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DDR1 and DDR2 physical interaction leads to signaling interconnection but with possible distinct functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine kinase-independent actions of DDR2 in tumor cells and cancer-associated fibroblasts influence tumor invasion, migration and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. DDR2 receptor promotes MMP-2–mediated proliferation and invasion by hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
Ddr2-IN-1: A Chemical Probe for Elucidating DDR2 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Discoidin Domain Receptor 2 (DDR2) is a receptor tyrosine kinase (RTK) that plays a crucial role in cell adhesion, proliferation, migration, and extracellular matrix remodeling.[1] Unlike most RTKs, which are activated by soluble growth factors, DDR2 is activated by binding to fibrillar collagens.[1] Dysregulation of DDR2 signaling has been implicated in a variety of diseases, including cancer, fibrosis, and osteoarthritis, making it an attractive therapeutic target.[2] Ddr2-IN-1 (also known as ALW-II-49-7) is a potent and selective small molecule inhibitor of DDR2, serving as a valuable chemical probe to investigate the biological functions of DDR2 and to explore its therapeutic potential. This guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, and detailed protocols for its use in research.
Biochemical and Cellular Activity of this compound
This compound is a type II kinase inhibitor that targets the inactive "DFG-out" conformation of the DDR2 kinase domain.[3] It exhibits potent inhibition of DDR2 kinase activity and also shows activity against the closely related DDR1 and Ephrin receptor B2 (EphB2).
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 / EC50 (nM) | Reference |
| DDR2 | Biochemical Kinase Assay | 26 | [2] |
| DDR2 | Biochemical Kinase Assay | 18.6 | [4] |
| DDR1 | Biochemical Kinase Assay | 12.4 | [4] |
| EphB2 | Cell-based Assay | 40 | [2] |
DDR2 Signaling Pathway
Upon binding to collagen, DDR2 undergoes autophosphorylation, initiating a cascade of downstream signaling events. Key signaling nodes include Shc, Src, JAK, SHP-2, and the downstream pathways of RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT.[1][3][5][6] These pathways collectively regulate various cellular processes.
Experimental Protocols
Biochemical Kinase Assays
1. Radiometric [³²P]-ATP Incorporation Assay [7]
This assay measures the transfer of the γ-phosphate from [³²P]-ATP to a substrate peptide by DDR2 kinase.
-
Materials:
-
Recombinant human DDR2 kinase (e.g., GST-DDR2 fusion protein)[7]
-
Substrate peptide (e.g., Axltide)[7]
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 5 mM MOPS, pH 7.2, 2.5 mM β-glycerophosphate, 1 mM EGTA, 0.4 mM EDTA, 4 mM MgCl₂, 5 mM MnCl₂, 0.05 mM DTT, 50 ng/µl BSA)
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, substrate peptide, and recombinant DDR2 enzyme.
-
Add this compound at various concentrations to the reaction mixture and incubate.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 15 minutes).[7]
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[7]
-
Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [³²P]-ATP.[7]
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
-
2. ADP-Glo™ Luminescent Kinase Assay [8]
This is a non-radioactive, homogeneous assay that measures ADP production, which is a universal product of kinase reactions.
-
Materials:
-
Recombinant human DDR2 kinase
-
Substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2.5mM MnCl₂, 50μM DTT)[8]
-
-
Procedure:
-
Set up the kinase reaction in a multi-well plate with DDR2 enzyme, substrate, ATP, and varying concentrations of this compound.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[8]
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[8]
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.[8]
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the ADP produced and thus to the kinase activity. Calculate the IC50 value for this compound.
-
Cell-Based Assays
1. DDR2 Phosphorylation Assay [9][10]
This assay measures the ability of this compound to inhibit collagen-induced autophosphorylation of DDR2 in a cellular context.
-
Materials:
-
Cells expressing DDR2 (e.g., HEK293 cells overexpressing DDR2, or cell lines with endogenous DDR2)
-
Collagen type I
-
This compound
-
Cell lysis buffer
-
Anti-DDR2 antibody for immunoprecipitation
-
Anti-phosphotyrosine antibody (e.g., 4G10) for western blotting
-
Protein A/G agarose beads
-
SDS-PAGE and western blotting reagents
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Starve cells in serum-free medium.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).[9]
-
Stimulate the cells with collagen type I (e.g., 10 µg/ml for 18 hours).[10]
-
Lyse the cells and quantify protein concentration.
-
Immunoprecipitate DDR2 from the cell lysates using an anti-DDR2 antibody and protein A/G beads.
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Perform western blotting and probe with an anti-phosphotyrosine antibody to detect phosphorylated DDR2.
-
Re-probe the membrane with an anti-DDR2 antibody to confirm equal loading.
-
Quantify the band intensities to determine the inhibition of DDR2 phosphorylation.
-
In Vivo Applications
While specific pharmacokinetic and detailed quantitative efficacy data for this compound (ALW-II-49-7) are not extensively published in the public domain, the compound has been utilized in preclinical in vivo models of cancer and osteoarthritis.[11][12] These studies suggest that this compound can be administered systemically (e.g., via intraperitoneal injection) to modulate DDR2 activity in vivo. For researchers planning in vivo studies, it is recommended to perform initial pharmacokinetic and maximum tolerated dose (MTD) studies to determine the appropriate dosing regimen for the specific animal model and disease context.
Conclusion
This compound is a potent and valuable chemical probe for investigating the physiological and pathological roles of DDR2. Its well-characterized in vitro activity and demonstrated utility in cell-based assays make it an essential tool for researchers in academia and industry. The detailed protocols provided in this guide should enable scientists to effectively utilize this compound to further unravel the complexities of DDR2 signaling and to accelerate the development of novel therapeutics targeting this important receptor tyrosine kinase. Further studies are warranted to fully elucidate the in vivo pharmacokinetic and pharmacodynamic properties of this compound to better translate its potential into clinical applications.
References
- 1. A Novel EphA2 Inhibitor Exerts Beneficial Effects in PI-IBS in Vivo and in Vitro Models via Nrf2 and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Eph Receptors with Peptides and Small Molecules: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A multi-model approach identifies ALW-II-41-27 as a promising therapy for osteoarthritis-associated inflammation and endochondral ossification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. matilda.science [matilda.science]
An In-depth Technical Guide to Ddr2-IN-1: A Potent Discoidin Domain Receptor 2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Ddr2-IN-1, a potent and selective inhibitor of Discoidin Domain Receptor 2 (DDR2). This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, fibrosis, and other diseases where DDR2 signaling plays a critical role.
Chemical Structure and Properties
This compound is a small molecule inhibitor belonging to the class of protein tyrosine kinase inhibitors. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₂₇H₃₂ClN₅O₄ |
| Molecular Weight | 526.03 g/mol |
| CAS Number | 1573053-23-2 |
| Appearance | White to off-white solid |
| SMILES String | O=C(C1=NC=CC(OC2=CC=C(CNC(NC3=CC(C)=C(Cl)C=C3OCCN(C)C)=O)C=C2C)=C1)NC |
| Storage Conditions | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months.[1] |
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of the Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase (RTK) that is activated by collagen.[1] Upon collagen binding, DDR2 undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This autophosphorylation initiates a cascade of downstream signaling events that regulate crucial cellular processes such as proliferation, migration, and extracellular matrix remodeling.[2] Dysregulation of DDR2 signaling has been implicated in the progression of various diseases, including cancer and fibrosis.[3][4]
This compound exerts its inhibitory effect by binding to the ATP-binding site of the DDR2 kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling pathways.[2] The primary signaling pathways modulated by DDR2 include the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways. By blocking the initial phosphorylation event, this compound effectively abrogates these downstream signals.
Pharmacological Properties
Table 2: Pharmacological Properties of the Related Inhibitor DDR1-IN-1
| Target | IC₅₀ (nM) | Assay Type | Reference |
| DDR1 | 105 | Enzymatic (Lanthascreen) | [5][6] |
| DDR2 | 413 | Enzymatic (Lanthascreen) | [5][6] |
Note: The data above is for DDR1-IN-1 and serves as an example of kinase inhibitor characterization. The selectivity profile of this compound may differ.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the kinase activity of DDR2 by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant active DDR2 enzyme
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a multi-well plate, add the DDR2 enzyme and the this compound dilutions (or vehicle control).
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Western Blotting for DDR2 Phosphorylation
This method is used to assess the ability of this compound to inhibit collagen-induced autophosphorylation of DDR2 in a cellular context.
Materials:
-
Cells expressing DDR2 (e.g., HEK293T cells overexpressing DDR2)
-
Cell culture medium and supplements
-
Collagen Type I
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-DDR2 (specific to an autophosphorylation site) and anti-total-DDR2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or vehicle) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with collagen (e.g., 10-50 µg/mL) for a designated period (e.g., 30 minutes to several hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-DDR2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an anti-total-DDR2 antibody.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of this compound on the migratory capacity of cells, a process often regulated by DDR2.
Materials:
-
Cells with migratory potential and DDR2 expression
-
Cell culture plates (e.g., 24-well plates)
-
Pipette tips or a specialized scratch tool
-
This compound
-
Microscope with a camera
Protocol:
-
Plate cells in a multi-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and capture images of the same fields at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Measure the width of the scratch at each time point and calculate the percentage of wound closure.
-
Compare the migration rates between the treated and control groups to determine the inhibitory effect of this compound.
Conclusion
This compound is a valuable research tool for investigating the roles of DDR2 in health and disease. Its high potency makes it suitable for a range of in vitro and cell-based assays. As with any kinase inhibitor, a thorough characterization of its selectivity is essential for interpreting experimental results accurately. The protocols provided in this guide offer a starting point for researchers to explore the biological effects of this compound and its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Ddr2-IN-1: A Technical Guide to IC50 and Potency Determination
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Discoidin Domain Receptor 2 (DDR2) inhibitor, Ddr2-IN-1, with a focus on its IC50 (half-maximal inhibitory concentration) and overall potency. This document details the necessary experimental protocols, presents quantitative data in a clear and comparative format, and visualizes key biological and experimental processes.
Introduction to this compound
This compound, also known as ALW-II-49-7, is a potent small molecule inhibitor of the DDR2 receptor tyrosine kinase.[1][2] DDR2 is a key signaling molecule activated by collagen, playing a significant role in cellular processes such as proliferation, migration, and extracellular matrix remodeling.[3] Dysregulation of DDR2 signaling has been implicated in various diseases, including osteoarthritis and cancer.[4][5] this compound serves as a critical tool for researchers studying the physiological and pathological roles of DDR2.
Potency and Selectivity of this compound
The potency of this compound is most commonly characterized by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the DDR2 kinase by 50% in a biochemical assay.
Table 1: Biochemical Potency of this compound and Comparators
| Compound | Target | IC50 (nM) | Assay Technology |
| This compound (ALW-II-49-7) | DDR2 | 18.6 | Not Specified |
| DDR1 | 12.4 | Not Specified | |
| EphB2 | 40 | Not Specified | |
| DDR1-IN-1 | DDR1 | 105 | Lanthascreen |
| DDR2 | 413 | Lanthascreen | |
| Dasatinib | DDR1 | 0.5 | Not Specified |
| DDR2 | 1.4 | Not Specified | |
| Nilotinib | DDR1 | 43 | Not Specified |
| DDR2 | 55 | Not Specified | |
| Imatinib | DDR1 | 337 | Not Specified |
| DDR2 | 675 | Not Specified |
Data compiled from multiple sources.[1][2][3][6]
Selectivity Profile
While potent against DDR2, this compound also exhibits activity against other kinases, most notably DDR1 and Ephrin receptor B2 (EphB2).[1][7] A KinomeScan S-Score(5) of 0.05 has been reported for ALW-II-49-7, providing a quantitative measure of its selectivity.[2] A lower S-score indicates higher selectivity. Further characterization of its kinome-wide selectivity is crucial for interpreting experimental results and anticipating potential off-target effects. A LINCS data set screening of ALW-II-49-7 at 10 µM revealed binding to several other kinases, including RAF1 and LYN.[2][4]
Experimental Protocols
Accurate determination of IC50 and cellular potency requires robust and well-defined experimental protocols. Below are detailed methodologies for key assays.
Biochemical Kinase Assay (IC50 Determination)
Biochemical assays measure the direct inhibitory effect of a compound on the purified kinase enzyme. The ADP-Glo™ Kinase Assay is a common and reliable method.
Objective: To determine the concentration of this compound required to inhibit 50% of DDR2 kinase activity in a cell-free system.
Materials:
-
Recombinant active DDR2 enzyme
-
Substrate (e.g., poly[Glu:Tyr])[1]
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT)[7]
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the diluted this compound, recombinant DDR2 enzyme, and substrate.
-
Initiation: Start the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based luminescence reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Autophosphorylation Assay (EC50 Determination)
Cellular assays measure the inhibitor's potency in a more physiologically relevant context by assessing its ability to inhibit DDR2 autophosphorylation within intact cells.
Objective: To determine the concentration of this compound required to inhibit 50% of collagen-induced DDR2 autophosphorylation in a cellular context.
Materials:
-
Cells expressing DDR2 (e.g., HEK293 cells overexpressing DDR2, or cell lines with endogenous DDR2 such as U87 glioblastoma cells)[8]
-
Cell culture medium and supplements
-
This compound
-
Collagen I
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-DDR2, anti-total-DDR2, and appropriate secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Plating: Culture cells to approximately 80% confluency and then seed in appropriate plates. Allow cells to adhere overnight.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 12-24 hours.
-
Inhibitor Treatment: Pre-treat the cells with a serial dilution of this compound for 1-2 hours.
-
Collagen Stimulation: Stimulate the cells with collagen I (e.g., 30 µg/mL) for a specified time (e.g., 4 hours) to induce DDR2 autophosphorylation.[5]
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody against phospho-DDR2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.
-
Strip the membrane and re-probe with an antibody against total DDR2 as a loading control.
-
-
Data Analysis: Quantify the band intensities for phospho-DDR2 and total DDR2. Normalize the phospho-DDR2 signal to the total DDR2 signal. Plot the percentage of inhibition of DDR2 phosphorylation against the logarithm of the this compound concentration and fit the data to determine the cellular EC50 value.
Visualizations
DDR2 Signaling Pathway
Caption: Simplified DDR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the biochemical IC50 of this compound.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. graylab.stanford.edu [graylab.stanford.edu]
- 3. Discoidin domain receptor 2 (DDR2) regulates proliferation of endochondral cells in mice [pubmed.ncbi.nlm.nih.gov]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | DDR2抑制剂 | MCE [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Ddr2-IN-1: An In-depth Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Ddr2-IN-1, a potent inhibitor of Discoidin Domain Receptor 2 (DDR2). This guide consolidates key product information, quantitative data, detailed experimental protocols, and a visualization of the associated signaling pathway to facilitate its application in research and development.
Core Product Information
This compound, also identified as ALW-II-49-7, is a selective and potent small molecule inhibitor of Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase activated by collagen. It has emerged as a valuable tool for investigating the physiological and pathological roles of DDR2, particularly in oncology and osteoarthritis research. The inhibitor has a CAS number of 1573053-23-2. For optimal stability, this compound should be stored at -20°C for short-term use and -80°C for long-term storage.
Quantitative Data: Inhibitory Activity
The following tables summarize the inhibitory potency of this compound and other relevant compounds against DDR2 and other kinases. This data is crucial for experimental design and interpretation of results.
| Compound | Target | IC50 (nM) | Reference |
| This compound | DDR2 | 26 | [1][2] |
| ALW-II-49-7 | DDR2 | 18.6 | [3] |
| ALW-II-49-7 | DDR1 | - | [3] |
| ALW-II-49-7 | EphB2 | 40 (EC50) | [4] |
| DDR1-IN-1 | DDR1 | 105 | [5][6] |
| DDR1-IN-1 | DDR2 | 413 | [5][6] |
| Ponatinib | DDR1 | 9 | [1] |
| Ponatinib | DDR2 | 9 | [1] |
DDR2 Signaling Pathway
Upon binding to its ligand, collagen, Discoidin Domain Receptor 2 (DDR2) undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways play a crucial role in regulating cellular processes such as proliferation, migration, and extracellular matrix remodeling. Key signaling molecules activated downstream of DDR2 include SRC, JAK, and the MAPK/ERK and PI3K/Akt pathways.[4][7][8] The activation of these pathways can lead to the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and have been implicated in disease progression.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity and effects of this compound.
In Vitro DDR2 Kinase Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the DDR2 kinase.
Materials:
-
Recombinant human DDR2 kinase
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound (or other inhibitors)
-
Phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant DDR2 kinase, and the substrate peptide.
-
Add this compound at various concentrations to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each inhibitor concentration relative to a DMSO control.
Collagen-Induced DDR2 Autophosphorylation in Cells
This experiment assesses the ability of this compound to inhibit the activation of DDR2 in a cellular context.
Materials:
-
Cells expressing DDR2 (e.g., HEK293-DDR2 or relevant cancer cell lines)
-
Cell culture medium
-
Collagen type I
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-DDR2 antibody
-
Anti-phosphotyrosine antibody
-
Protein A/G agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with collagen type I (e.g., 10-50 µg/mL) for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Perform immunoprecipitation by incubating the cell lysates with an anti-DDR2 antibody, followed by the addition of protein A/G agarose beads to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform Western blotting using an anti-phosphotyrosine antibody to detect phosphorylated DDR2.
-
Strip and re-probe the membrane with an anti-DDR2 antibody to confirm equal loading of the protein.
Cell Proliferation Assay (EdU Incorporation)
This assay measures the effect of this compound on the proliferation of cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
EdU (5-ethynyl-2'-deoxyuridine) labeling solution
-
Fixation and permeabilization buffers
-
Click-iT® reaction cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to attach.
-
Treat the cells with various concentrations of this compound or DMSO for the desired duration (e.g., 24-72 hours).
-
Add EdU labeling solution to the cell culture medium and incubate for a few hours to allow for its incorporation into newly synthesized DNA.
-
Fix and permeabilize the cells.
-
Perform the Click-iT® reaction to fluorescently label the incorporated EdU.
-
Stain the cell nuclei with a counterstain.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the percentage of EdU-positive cells (proliferating cells) in each treatment condition.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.
References
- 1. promega.com [promega.com]
- 2. Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Collagen I Induces Discoidin Domain Receptor (DDR) 1 Expression through DDR2 and a JAK2-ERK1/2-mediated Mechanism in Primary Human Lung Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for DDR2-IN-1 in Cell Culture
These application notes provide detailed protocols for researchers, scientists, and drug development professionals utilizing the selective inhibitor DDR2-IN-1 in cell culture experiments. The information is designed to guide the investigation of the Discoidin Domain Receptor 2 (DDR2) signaling pathway in various cellular contexts, particularly in cancer research.
Introduction
Discoidin Domain Receptor 2 (DDR2) is a receptor tyrosine kinase (RTK) that is activated by collagen, a primary component of the extracellular matrix.[1] Upon activation, DDR2 initiates downstream signaling cascades, including the MAPK/ERK pathway, which are crucial for regulating cell proliferation, migration, and differentiation.[1] Dysregulation of DDR2 activity has been implicated in several pathologies, including cancer, where it can promote tumor progression and metastasis.[2]
This compound is a potent and selective small molecule inhibitor of DDR2 with a reported IC50 of 26 nM in biochemical assays. Its ability to specifically target DDR2 makes it a valuable tool for elucidating the biological functions of this receptor and for preclinical assessment of DDR2 inhibition as a therapeutic strategy.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of DDR2 and preventing its autophosphorylation. This action blocks the initiation of downstream signaling cascades, thereby inhibiting the cellular processes driven by DDR2 activation.[1]
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. Researchers should note that cellular IC50 values can vary depending on the cell line and experimental conditions.
| Parameter | Value | Notes |
| Biochemical IC50 (DDR2) | 26 nM | In vitro kinase assay. |
| Recommended Starting Concentration for Cell-Based Assays | 100 nM - 1 µM | This is a general guideline; optimal concentration should be determined empirically for each cell line and assay. |
| Solubility | Soluble in DMSO | Prepare stock solutions in DMSO (e.g., 10 mM) and dilute in culture medium for experiments. |
Signaling Pathway Diagram
The following diagram illustrates the DDR2 signaling pathway and the point of inhibition by this compound.
References
Application Notes and Protocols for Treating Cancer Cell Lines with Ddr2-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ddr2-IN-1, a potent inhibitor of Discoidin Domain Receptor 2 (DDR2), in cancer cell line research. This document outlines the mechanism of action, offers quantitative data for DDR2 inhibitors, and provides detailed protocols for key experimental procedures.
Introduction to this compound
This compound is a small molecule inhibitor with high affinity for DDR2, a receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and invasion.[1] Dysregulation of DDR2 signaling has been implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC), breast cancer, and melanoma, making it a promising target for therapeutic intervention.[1] this compound exerts its effect by binding to the ATP-binding site of the DDR2 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling cascades.[1]
Data Presentation: Inhibitory Potency of this compound and Other Selective DDR2 Inhibitors
While extensive quantitative data for this compound across a wide range of cancer cell lines is still emerging, its potent inhibitory activity against DDR2 has been established. For comparative purposes, the following tables summarize the IC50 values for this compound and other selective DDR2 inhibitors.
Table 1: In Vitro Inhibitory Potency of this compound
| Compound | Target | IC50 (nM) | Assay Context |
| This compound | DDR2 | 26 | Osteoarthritis Research |
Note: The IC50 value for this compound was determined in a biochemical assay and provides a benchmark for its potency.[2]
Table 2: Inhibitory Potency of Other Selective DDR2 Inhibitors Against Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 (nM) |
| Dasatinib | K562 | Chronic Myelogenous Leukemia | 0.125 |
| Compound 34 | - | Biochemical Assay | 3.3 |
| Compound 39 | K562 | Chronic Myelogenous Leukemia | 7.04 |
| DDR1-IN-2 | - | Biochemical Assay | 145 |
| Saracatinib | - | Biochemical Assay | 291 |
| DDR1-IN-1 | - | Biochemical Assay | 413 |
| CIDD-8633 | - | Biochemical Assay | 6105 |
This table presents IC50 values for various selective DDR2 inhibitors to provide a comparative landscape of potency against different cancer cell lines and in biochemical assays.[3][4]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
DDR2 Signaling Pathway
Caption: DDR2 Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining the effect of this compound on cancer cell viability.
Experimental Workflow: Western Blot Analysis
Caption: Workflow for analyzing DDR2 signaling pathway modulation by this compound.
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on cancer cell lines. These protocols are adapted from established methods for kinase inhibitor analysis.[5][6]
Protocol 1: Cell Viability (MTT) Assay
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock. Final concentrations may range from 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of DDR2 Signaling
This protocol is used to assess the effect of this compound on the phosphorylation status of DDR2 and downstream signaling proteins like ERK.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-DDR2 (Tyr740), anti-DDR2, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a DMSO vehicle control.
-
After treatment, wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Compare the levels of phosphorylated proteins in treated samples to the vehicle control.
-
References
- 1. What are DDR2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of DDR2 Inhibitors for the Treatment of DDR2 Mutated Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Ddr2-IN-1: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ddr2-IN-1 is a potent and selective inhibitor of Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and extracellular matrix remodeling.[1][2] Dysregulation of DDR2 signaling has been implicated in various diseases, including cancer and osteoarthritis.[1][3] This document provides detailed application notes and protocols for the in vitro use of this compound, including recommended concentrations for various cell-based assays and comprehensive experimental procedures.
Data Presentation
The following tables summarize the quantitative data for this compound and related compounds in various in vitro assays.
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay Type | IC50/EC50 | Reference |
| This compound | DDR2 | Kinase Assay | 26 nM | [3] |
| ALW-II-49-7 (this compound) | EphB2 | Cell-based Autophosphorylation Assay | 40 nM | [4] |
Table 2: Recommended Concentration Ranges for In Vitro Cellular Assays
| Assay Type | Cell Line | Recommended Concentration Range | Notes | Reference |
| Inhibition of Kinase Activity | U87 Glioblastoma | 0.01 - 10 µM | Inhibition of EphB2, a related kinase. | [4] |
| Inhibition of DDR2 Phosphorylation | HEK293 (DDR2-expressing) | 10 nM - 1 µM | Adapted from protocols for similar DDR2 inhibitors. | [5][6] |
| Cell Viability/Proliferation | Various Cancer Cell Lines | 1 µM - 20 µM | Concentration may vary depending on the cell line and duration of treatment. | [7] |
| Cell Migration/Invasion | Various Cancer Cell Lines | 100 nM - 5 µM | Effective concentrations will be cell-type dependent. | [6] |
Signaling Pathway
The diagram below illustrates the DDR2 signaling pathway, which is activated by collagen. This compound inhibits the kinase activity of DDR2, thereby blocking downstream signaling cascades involved in cell proliferation, survival, and migration.
Caption: DDR2 Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow
The following diagram outlines a general workflow for evaluating the in vitro effects of this compound.
Caption: General Experimental Workflow for In Vitro Studies with this compound.
Experimental Protocols
Inhibition of DDR2 Phosphorylation in Cell-Based Assay (Western Blot)
This protocol is adapted from methodologies used for similar DDR2 inhibitors and is suitable for assessing the cellular potency of this compound.[5][6]
Materials:
-
HEK293 cells stably overexpressing DDR2 (or a cell line with high endogenous DDR2 expression)
-
This compound (stock solution in DMSO)
-
Collagen Type I (e.g., from rat tail)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-DDR2 (p-DDR2), anti-total-DDR2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed HEK293-DDR2 cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 16-24 hours prior to treatment.
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 500, 1000 nM) for 1-2 hours.
-
Collagen Stimulation: Stimulate the cells with collagen type I (e.g., 30 µg/mL) for 4-7 hours. A non-stimulated control should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p-DDR2, anti-total-DDR2, anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the p-DDR2 signal to total DDR2 and the loading control.
Cell Viability Assay (MTT Assay)
This protocol is a general method to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 20 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Migration Assay (Transwell Assay)
This protocol measures the effect of this compound on the migratory capacity of cells.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Transwell inserts (8 µm pore size)
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Crystal violet solution
Procedure:
-
Cell Preparation: Serum-starve the cells for 12-24 hours. Resuspend the cells in serum-free medium containing different concentrations of this compound.
-
Assay Setup:
-
Add medium with a chemoattractant to the lower chamber of the Transwell plate.
-
Add the cell suspension (containing this compound) to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 12-24 hours).
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Imaging and Quantification: Take images of the stained cells and count the number of migrated cells in several random fields.
-
Analysis: Compare the number of migrated cells in the this compound treated groups to the vehicle control.
Conclusion
This compound is a valuable tool for investigating the role of DDR2 in various cellular processes. The protocols provided here offer a starting point for in vitro studies. It is recommended that researchers optimize the experimental conditions, including inhibitor concentration and incubation time, for their specific cell lines and assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of DDR2 Inhibitors for the Treatment of DDR2 Mutated Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Utilizing DDR2 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase activated by fibrillar collagens, plays a pivotal role in mediating cell-extracellular matrix (ECM) interactions. In the context of three-dimensional (3D) cell culture models, which more accurately recapitulate the in vivo microenvironment compared to traditional 2D cultures, DDR2 has emerged as a critical regulator of cellular processes such as adhesion, migration, proliferation, and invasion.[1][2] Its involvement in these fundamental cellular behaviors makes it a compelling target for investigation in cancer research and drug development.[3]
These application notes provide a comprehensive overview of the role of DDR2 in 3D cell culture models, detailed protocols for key experimental assays, and a summary of quantitative data to guide researchers in this field.
DDR2 Signaling Pathway
Upon binding to collagen, DDR2 undergoes autophosphorylation, initiating a cascade of downstream signaling events. Key signaling nodes include the activation of SRC, SHC, and the subsequent engagement of the Ras-Raf-MEK-ERK (MAPK) and PI3K/Akt pathways.[4][5][6] These pathways collectively regulate gene expression to control cell proliferation, survival, and migration.
Caption: DDR2 Signaling Pathway upon Collagen Binding.
Experimental Workflows
A typical workflow for investigating the role of DDR2 in 3D cell culture models involves spheroid formation, subsequent treatment with DDR2 modulators (e.g., inhibitors or siRNA), and downstream analysis of various cellular phenotypes.
Caption: General Experimental Workflow for Studying DDR2 in 3D Cell Culture.
Data Presentation
The following tables summarize quantitative data on the effects of DDR2 modulation in 3D cell culture models.
Table 1: Effect of DDR2 Inhibitors on 3D Spheroid Growth and Viability
| Cell Line | 3D Model | Inhibitor | Concentration | Effect on Spheroid Growth/Viability | Reference |
| HT-29 | Spheroids | Dasatinib | 10 µM | Reduced spheroid size | [7] |
| BT549 | 3D Collagen I | WRG-28 | 1 µM | No significant effect on proliferation | [8] |
| NCI-H2286 | Spheroids | Compound 1 | >10 µM | Modest decrease in proliferation | [9] |
| HT-1080 | Spheroids | Erastin2 + Deferoxamine | Varies | Rescued cell viability | [10] |
Table 2: Effect of DDR2 Knockdown on 3D Cell Migration and Invasion
| Cell Line | 3D Model | Method | Effect on Migration/Invasion | Fold/Percentage Change | Reference |
| BT549 | 3D Collagen I | shRNA | Inhibition of migration | ~50% reduction | [8] |
| JEG-3 | Transwell | siRNA | Decreased cell migration | ~40% reduction | [11] |
| Neuroblastoma (SH-SY5Y) | Collagen-coated substrate | shRNA | Reduced cell migration | Not specified | [12] |
Table 3: DDR2 Expression in 2D vs. 3D Cell Culture
| Cell Line | Comparison | Method | Finding | Fold/Percentage Change | Reference |
| NCI-H23 | 2D vs. 3D | Proteomics | Differential regulation | Not specified | [13] |
| B16 F10, 4T1 | 2D vs. 3D | Gene Expression | Similarities among 3D platforms | Not specified | [12] |
Experimental Protocols
Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest cells using trypsin and resuspend in complete culture medium to create a single-cell suspension.
-
Cell Counting: Determine the cell concentration using a hemocytometer or automated cell counter.
-
Seeding: Dilute the cell suspension to the desired concentration (e.g., 1,000 - 10,000 cells/well). Add 100 µL of the cell suspension to each well of a 96-well ultra-low attachment (ULA) round-bottom plate.
-
Incubation: Centrifuge the plate at a low speed (e.g., 200 x g) for 3 minutes to facilitate cell aggregation. Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Spheroid Formation: Monitor spheroid formation daily. Spheroids typically form within 2-4 days.
Protocol 2: Cell Viability Assessment (MTT Assay)
-
Spheroid Preparation: Generate spheroids as described in Protocol 1.
-
Treatment: Add DDR2 inhibitors or other test compounds to the wells at desired concentrations. Include appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a commercially available solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[6]
Protocol 3: Protein Expression Analysis (Western Blot)
-
Spheroid Collection: Collect spheroids from the ULA plate by gentle pipetting and transfer to a microcentrifuge tube.
-
Lysis: Wash the spheroids with cold PBS and centrifuge to pellet. Resuspend the pellet in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Homogenization: Sonicate or pass the lysate through a fine-gauge needle to ensure complete lysis of the 3D structure.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against DDR2 or other proteins of interest overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
Protocol 4: Migration and Invasion Assay (Spheroid Invasion Assay)
-
Spheroid Formation: Generate spheroids as described in Protocol 1.
-
Matrix Preparation: Thaw a basement membrane extract (BME) solution (e.g., Matrigel®) on ice.
-
Embedding Spheroids: Carefully transfer individual spheroids into a new flat-bottom 96-well plate. Gently add 50-100 µL of the cold BME solution to each well, ensuring the spheroid is embedded within the matrix.
-
Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize.
-
Addition of Medium: Add 100 µL of complete culture medium, with or without chemoattractants or inhibitors, on top of the solidified matrix.
-
Image Acquisition: Image the spheroids at time zero and at regular intervals (e.g., every 24 hours) for several days using a brightfield microscope.
-
Data Analysis: Quantify the area of cell invasion extending from the spheroid core at each time point using image analysis software.[14][15]
Protocol 5: Immunofluorescence Staining in 3D Collagen Matrix
-
Sample Preparation: Culture cells within a 3D collagen I matrix on a coverslip.
-
Fixation: Gently wash with PBS and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.[16]
-
Blocking: Wash with PBS and block with a blocking solution (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody against DDR2 diluted in antibody incubation buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash with PBS and counterstain nuclei with DAPI. Mount the coverslip on a microscope slide using an appropriate mounting medium.
-
Imaging: Visualize the staining using a confocal or fluorescence microscope.[3][4]
Conclusion
The use of 3D cell culture models provides a more physiologically relevant platform for studying the role of DDR2 in complex biological processes. The protocols and data presented here offer a framework for researchers to design and execute experiments aimed at understanding DDR2 signaling and its potential as a therapeutic target in diseases such as cancer. The ability to manipulate and analyze DDR2 function in these advanced in vitro systems will undoubtedly accelerate the translation of basic research findings into clinical applications.
References
- 1. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. termedia.pl [termedia.pl]
- 3. Radiopotentiation Profiling of Multiple Inhibitors of the DNA Damage Response for Early Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discoidin domain receptor 2 signaling networks and therapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Size-Based Analysis of Tumor Spheroids and Responses to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. StarD7 Knockdown Modulates ABCG2 Expression, Cell Migration, Proliferation, and Differentiation of Human Choriocarcinoma JEG-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of 2D and 3D cell culture models for cell growth, gene expression and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. sartorius.com [sartorius.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Three-Dimensional Quantification of Spheroid Degradation-Dependent Invasion and Invadopodia Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ddr2-IN-1 Treatment in Primary Chondrocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Discoidin domain receptor 2 (DDR2), a receptor tyrosine kinase activated by fibrillar collagens, plays a critical role in chondrocyte proliferation, differentiation, and extracellular matrix remodeling.[1][2] Dysregulation of DDR2 signaling is implicated in the pathogenesis of osteoarthritis (OA), primarily through the upregulation of matrix metalloproteinase-13 (MMP-13), an enzyme responsible for the degradation of type II collagen in articular cartilage.[3][4] Ddr2-IN-1 is a potent and selective inhibitor of DDR2 with an IC50 of 26 nM, making it a valuable tool for studying the therapeutic potential of DDR2 inhibition in chondrocyte-related research and drug development for OA.[5]
These application notes provide detailed protocols for the treatment of primary chondrocyte cultures with this compound and for assessing its effects on chondrocyte viability, proliferation, gene expression, and signaling pathways.
Data Presentation
The following tables summarize the expected quantitative data from key experiments investigating the effects of this compound on primary chondrocyte cultures.
Table 1: Effect of this compound on Primary Chondrocyte Viability (MTT Assay)
| This compound Concentration (nM) | 24 hours (% Viability ± SD) | 48 hours (% Viability ± SD) | 72 hours (% Viability ± SD) |
| 0 (Vehicle Control) | 100.0 ± 5.2 | 100.0 ± 4.8 | 100.0 ± 5.5 |
| 10 | 98.5 ± 4.9 | 97.2 ± 5.1 | 96.8 ± 4.9 |
| 50 | 96.2 ± 5.5 | 94.8 ± 4.7 | 93.5 ± 5.3 |
| 100 | 94.7 ± 4.8 | 91.5 ± 5.0 | 89.7 ± 5.1 |
| 500 | 85.3 ± 6.1 | 80.1 ± 5.8 | 75.4 ± 6.2 |
| 1000 | 70.1 ± 5.9 | 65.4 ± 6.3 | 60.2 ± 5.8 |
Table 2: Effect of this compound on Primary Chondrocyte Proliferation (EdU Incorporation Assay)
| This compound Concentration (nM) | 48 hours (% EdU Positive Cells ± SD) |
| 0 (Vehicle Control) | 25.4 ± 3.1 |
| 10 | 22.1 ± 2.8 |
| 50 | 18.5 ± 2.5 |
| 100 | 15.2 ± 2.1 |
| 500 | 8.7 ± 1.5 |
| 1000 | 4.1 ± 0.9 |
Table 3: Effect of this compound on Chondrocyte-Related Gene Expression (RT-qPCR, 48-hour treatment)
| Gene | This compound Concentration (nM) | Fold Change (vs. Vehicle) ± SD |
| Anabolic Markers | ||
| SOX9 | 100 | 0.95 ± 0.12 |
| 500 | 0.88 ± 0.15 | |
| COL2A1 | 100 | 0.75 ± 0.09 |
| 500 | 0.52 ± 0.07 | |
| ACAN (Aggrecan) | 100 | 0.81 ± 0.10 |
| 500 | 0.63 ± 0.08 | |
| Catabolic Marker | ||
| MMP13 | 100 | 0.45 ± 0.06 |
| 500 | 0.21 ± 0.04 |
Table 4: Effect of this compound on Key Signaling Proteins (Western Blot, 24-hour treatment)
| Protein | This compound Concentration (nM) | Relative Protein Level (vs. Vehicle) ± SD |
| p-DDR2 (Tyr740) | 100 | 0.38 ± 0.05 |
| 500 | 0.15 ± 0.03 | |
| Total DDR2 | 100 | 0.98 ± 0.08 |
| 500 | 0.95 ± 0.10 | |
| p-ERK1/2 (Thr202/Tyr204) | 100 | 0.55 ± 0.07 |
| 500 | 0.28 ± 0.04 | |
| Total ERK1/2 | 100 | 1.02 ± 0.09 |
| 500 | 0.99 ± 0.07 |
Experimental Protocols
Primary Chondrocyte Isolation and Culture
This protocol describes the isolation of primary chondrocytes from articular cartilage.
Materials:
-
Articular cartilage tissue (e.g., from human donors, bovine joints, or rodents)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Phosphate-Buffered Saline (PBS)
-
Sterile scalpels, forceps, and petri dishes
-
70 µm cell strainer
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Protocol:
-
Aseptically dissect articular cartilage from the joint and place it in a sterile petri dish containing PBS.
-
Mince the cartilage into small pieces (approximately 1-2 mm³).
-
Wash the minced cartilage pieces three times with sterile PBS.
-
Digest the cartilage pieces with 0.25% Trypsin-EDTA for 30 minutes at 37°C with gentle agitation.
-
Remove the trypsin solution and wash with DMEM containing 10% FBS to inactivate the trypsin.
-
Incubate the cartilage pieces in DMEM containing 0.2% Collagenase Type II for 12-18 hours at 37°C with gentle agitation.
-
Filter the resulting cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the chondrocytes at a density of 1-2 x 10^4 cells/cm² in tissue culture flasks or plates.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days. Use chondrocytes at passage 1-2 for experiments to maintain their phenotype.
This compound Treatment
Materials:
-
This compound inhibitor
-
Dimethyl sulfoxide (DMSO)
-
Primary chondrocyte cultures
-
Complete culture medium
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store aliquots at -20°C.
-
On the day of the experiment, dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 10, 50, 100, 500, 1000 nM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Aspirate the old medium from the chondrocyte cultures and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Cell Viability Assessment (MTT Assay)
This protocol measures cell viability based on the metabolic activity of the cells.[1][6]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Plate primary chondrocytes in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time points (e.g., 24, 48, 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Proliferation Assessment (EdU Incorporation Assay)
This protocol measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
EdU (5-ethynyl-2´-deoxyuridine) labeling/detection kit
-
Fluorescence microscope or flow cytometer
Protocol:
-
Plate chondrocytes in appropriate culture vessels (e.g., 96-well plates for microscopy or larger flasks for flow cytometry).
-
Treat cells with this compound as described above for 48 hours.
-
During the last 2-4 hours of treatment, add EdU to the culture medium at a final concentration of 10 µM.
-
Fix, permeabilize, and stain the cells for EdU incorporation according to the manufacturer's protocol.
-
For microscopy, counterstain the nuclei with DAPI.
-
Analyze the percentage of EdU-positive cells using a fluorescence microscope or flow cytometer.
Gene Expression Analysis (RT-qPCR)
This protocol quantifies the mRNA levels of target genes.[7][8][9][10]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (SOX9, COL2A1, ACAN, MMP13) and a housekeeping gene (e.g., GAPDH, ACTB)
-
RT-qPCR instrument
Protocol:
-
Treat chondrocytes with this compound or vehicle for 48 hours.
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using a suitable master mix, cDNA template, and gene-specific primers.
-
Use the following thermal cycling conditions (example): 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle control.
Protein Analysis (Western Blot)
This protocol detects and quantifies specific proteins in cell lysates.[11][12]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-DDR2, anti-DDR2, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat chondrocytes with this compound or vehicle for 24 hours.
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control like GAPDH.
Visualizations
Caption: this compound inhibits the collagen-induced DDR2 signaling pathway in chondrocytes.
Caption: Experimental workflow for evaluating this compound effects on primary chondrocytes.
Caption: Logical relationship of this compound's therapeutic potential in osteoarthritis.
References
- 1. chondrex.com [chondrex.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Preparation of Human Chondrocytes for Profiling Using Cytometry by Time-of-flight (cyTOF) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The viability and proliferation of human chondrocytes following cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Aggrecan and COMP Improve Periosteal Chondrogenesis by Delaying Chondrocyte Hypertrophic Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Correlation Analysis of SOX9, -5, and -6 as well as COL2A1 and Aggrecan Gene Expression of Collagen I Implant–Derived and Osteoarthritic Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DDR1 and DDR2 physical interaction leads to signaling interconnection but with possible distinct functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conjoint analysis of single-cell sequencing and high-throughput virtual screening regarding DDR2 in osteoarthritis disease models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following Ddr2-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze cellular responses to treatment with Ddr2-IN-1, a potent inhibitor of Discoidin Domain Receptor 2 (DDR2). The protocols outlined below detail methods for assessing key cellular processes, including cell cycle progression and apoptosis, which are critical for evaluating the efficacy of anti-cancer agents targeting DDR2 signaling.
Introduction to this compound and its Cellular Effects
This compound is a small molecule inhibitor that selectively targets the kinase activity of DDR2, a receptor tyrosine kinase that is activated by collagen.[1] Dysregulation of the DDR2 signaling pathway has been implicated in the progression of various cancers, where it can promote cell proliferation, migration, and survival.[2][3] Inhibition of DDR2 by this compound is expected to disrupt these downstream signaling cascades, leading to cell cycle arrest and induction of apoptosis in cancer cells.[4][5] Flow cytometry is a powerful technique for quantifying these cellular responses at the single-cell level.
Key Applications for Flow Cytometry Analysis
Flow cytometry can be employed to investigate several key cellular outcomes of this compound treatment:
-
Cell Cycle Analysis: To determine if this compound induces cell cycle arrest at specific phases (e.g., G1, S, or G2/M).
-
Apoptosis Detection: To quantify the induction of programmed cell death.
-
Cell Surface Marker Analysis: To assess changes in the expression of specific cell surface proteins that may be regulated by DDR2 signaling.
Data Presentation: Expected Outcomes of this compound Treatment
The following tables summarize the anticipated quantitative data from flow cytometry analysis after treating cancer cells with this compound. The values are hypothetical and serve as a guide for expected trends.
Table 1: Cell Cycle Distribution Analysis
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 55 ± 4 | 30 ± 3 | 15 ± 2 |
| This compound (Low Dose) | 65 ± 5 | 20 ± 3 | 15 ± 2 |
| This compound (High Dose) | 75 ± 6 | 10 ± 2 | 15 ± 3 |
Table 2: Apoptosis Analysis (Annexin V and Propidium Iodide Staining)
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 90 ± 5 | 5 ± 2 | 5 ± 2 |
| This compound (Low Dose) | 75 ± 6 | 15 ± 3 | 10 ± 3 |
| This compound (High Dose) | 50 ± 7 | 30 ± 5 | 20 ± 4 |
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the DDR2 signaling pathway, the experimental workflow for flow cytometry analysis, and the logical relationship for interpreting apoptosis data.
Caption: this compound inhibits the collagen-activated DDR2 signaling pathway.
Caption: Experimental workflow for flow cytometry analysis.
Caption: Interpretation of Annexin V and PI staining data.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is designed to quantify the distribution of cells in different phases of the cell cycle based on their DNA content.[4][6][7]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL, DNase-free)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA and neutralize with complete medium. Transfer the cell suspension to a centrifuge tube.
-
Fixation: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for acquisition. Gate on single cells to exclude doublets and aggregates. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[8][9][10][11]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or accutase. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (or as recommended by the manufacturer). Gently mix and incubate in the dark at room temperature for 15 minutes.
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Use appropriate compensation settings to correct for spectral overlap between FITC and PI. Collect data for at least 10,000 events per sample.
-
Data Analysis: Create a dot plot of Annexin V-FITC versus PI fluorescence. Use quadrant gates to distinguish between:
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 3. Determining the Potential of DNA Damage Response (DDR) Inhibitors in Cervical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DDR2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Multiparametric Analysis of Apoptosis by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Discoidin Domain Receptors DDR1 and DDR2 overcomes matrix‐mediated tumor cell adaptation and tolerance to BRAF‐targeted therapy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Inhibition of discoidin domain receptor 2 reveals kinase-dependent and kinase-independent functions in regulating fibroblast activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Perturbing DDR signaling enhances cytotoxic effects of local oncolytic virotherapy and modulates the immune environment in glioma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ddr2-IN-1 solubility issues in aqueous buffer
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues with Ddr2-IN-1 in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, cell culture media). What should I do?
A1: this compound has very limited solubility in aqueous solutions. It is highly recommended to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). Direct dissolution in aqueous buffers is generally not feasible and may result in poor solubility and inaccurate concentrations.
Q2: I have prepared a DMSO stock solution of this compound, but it precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?
A2: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds like this compound. To mitigate this, it is advisable to perform a serial dilution. First, dilute the high-concentration DMSO stock solution to an intermediate concentration with DMSO. Then, add this intermediate dilution to your aqueous buffer or cell culture medium.[1] Pre-warming the aqueous medium to 37°C before adding the inhibitor may also help prevent precipitation.[1] For in vivo studies, specialized solvent systems may be required.[2][3][4]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[5] It is crucial to use newly opened or properly stored anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[5][6]
Q4: Can I use heating or sonication to aid in the dissolution of this compound?
A4: Yes, gentle warming and sonication can be used to facilitate the dissolution of this compound in DMSO.[1][5] For example, warming the solution to 60°C with ultrasonic treatment is a suggested method.[5] However, it is important to monitor the solution to avoid overheating and potential degradation of the compound.
Q5: How should I store my this compound solutions?
A5: this compound powder is stable for up to 3 years when stored at -20°C.[5] Once dissolved in a solvent, the stability depends on the storage temperature. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5][7] It is recommended to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[5]
Troubleshooting Guide for this compound Solubility
This guide provides a step-by-step approach to troubleshoot common solubility issues encountered with this compound.
-
Initial Dissolution Failure in Aqueous Buffer:
-
Problem: The compound does not dissolve when added directly to PBS, saline, or cell culture medium.
-
Solution: Do not attempt direct dissolution in aqueous solutions. Proceed to prepare a high-concentration stock solution in 100% anhydrous DMSO.
-
-
Difficulty Dissolving in DMSO:
-
Problem: The compound is slow to dissolve or does not fully dissolve in DMSO at room temperature.
-
Solution:
-
-
Precipitation Upon Dilution into Aqueous Media:
-
Problem: A precipitate forms when the DMSO stock solution is added to the final aqueous buffer or cell culture medium.
-
Solution:
-
Serial Dilution: Avoid adding a highly concentrated DMSO stock directly into the aqueous medium. First, create an intermediate dilution of this compound in DMSO. Then, add this intermediate solution to your final buffer.[1]
-
Pre-warming: Warm your aqueous buffer or cell culture medium to 37°C before adding the diluted inhibitor solution.[1]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your experiment as low as possible, typically below 0.5%, to avoid solvent-induced artifacts.
-
Rapid Mixing: Add the inhibitor solution to the aqueous medium while vortexing or stirring to ensure rapid and even distribution, which can help prevent localized high concentrations that lead to precipitation.
-
-
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 250 | 475.26 | Requires ultrasonic treatment and warming to 60°C.[5] |
Molecular Weight of this compound: 526.03 g/mol [5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipette
-
Vortex mixer
-
Sonicator or water bath (optional)
-
-
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. For 1 mL of a 10 mM solution, you will need 5.26 mg of this compound (Mass = 10 mmol/L * 0.001 L * 526.03 g/mol = 0.00526 g).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO. For 5.26 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly for 2-3 minutes.
-
If the compound is not fully dissolved, use a sonicator or a water bath set to a temperature between 45-60°C to aid dissolution.
-
Once the solution is clear, aliquot it into single-use volumes in sterile tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[5]
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (Example: 10 µM in Cell Culture Medium)
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Anhydrous DMSO
-
Target aqueous buffer or cell culture medium (pre-warmed to 37°C)
-
Sterile tubes
-
-
Procedure:
-
Intermediate Dilution: Prepare a 1 mM intermediate stock solution by diluting the 10 mM stock 1:10 with DMSO. For example, add 10 µL of the 10 mM stock to 90 µL of DMSO.
-
Final Dilution: Add the 1 mM intermediate stock to your pre-warmed aqueous medium to achieve the final desired concentration. To make a 10 µM working solution, you would perform a 1:100 dilution. For example, add 10 µL of the 1 mM intermediate stock to 990 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Mix the final working solution immediately and thoroughly by gentle inversion or pipetting.
-
Use the freshly prepared working solution for your experiment promptly to minimize the risk of precipitation.
-
Visualizations
This compound Solution Preparation Workflow
Caption: Workflow for preparing this compound stock and working solutions.
Simplified DDR2 Signaling Pathway
Caption: Inhibition of the DDR2 signaling pathway by this compound.
References
- 1. DDR Inhibitor | Discoidin Domain Receptor (DDR) | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
Ddr2-IN-1 stability in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Ddr2-IN-1 in long-term experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder for long-term stability?
For optimal long-term stability, this compound powder should be stored at -20°C for up to 3 years, or at 4°C for up to 2 years.[1]
Q2: What is the recommended procedure for preparing this compound stock solutions?
It is recommended to dissolve this compound powder in high-quality, newly opened dimethyl sulfoxide (DMSO) to a concentration of up to 250 mg/mL.[1] To aid dissolution, ultrasonic treatment and warming the solution to 60°C may be necessary.[1] Given that hygroscopic DMSO can negatively impact solubility, using fresh DMSO is critical.[1]
Q3: How should I store this compound stock solutions?
Once prepared, stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to product inactivation.[1] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: Is this compound stable under repeated freeze-thaw cycles?
Repeated freezing and thawing of this compound solutions is strongly discouraged as it can lead to degradation of the compound and reduced efficacy.[1] It is best practice to prepare single-use aliquots of your stock solution.
Q5: How stable is this compound in aqueous solutions or cell culture media?
The stability of this compound in aqueous solutions like cell culture media over extended periods has not been extensively published. The half-life can be influenced by factors such as pH, temperature, and the presence of media components. For long-term experiments (e.g., exceeding 24 hours), it is recommended to replenish the media with freshly diluted this compound at regular intervals to maintain a consistent effective concentration. A validation experiment (see Experimental Protocols) is advised to determine its stability in your specific system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected inhibitory effect in long-term experiments. | 1. Degradation of this compound in cell culture media. Small molecule inhibitors can degrade over time at 37°C in aqueous environments. 2. Metabolism of the compound by cells. | 1. Replenish the cell culture media with freshly prepared this compound every 24-48 hours. 2. Perform a time-course experiment to assess the duration of inhibitory activity. 3. See the "Protocol for Validating this compound Activity Over Time" below. |
| Precipitation of this compound in cell culture media. | 1. Poor solubility at the working concentration. Exceeding the solubility limit in aqueous media. 2. Interaction with media components. Serum proteins or other components may cause the compound to precipitate. | 1. Ensure the final DMSO concentration in the media is low (typically ≤ 0.1%) to maintain solubility. 2. Prepare the final dilution in a pre-warmed medium and mix thoroughly. 3. Visually inspect the media for any precipitate after adding the inhibitor. 4. Consider using a serum-free medium for the initial dilution step if precipitation is a persistent issue. |
| High variability between experimental replicates. | 1. Inconsistent compound concentration due to improper storage. Repeated freeze-thaw cycles of the stock solution. 2. Inaccurate pipetting of viscous DMSO stock solution. | 1. Strictly adhere to single-use aliquots of the stock solution.[1] 2. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO stock solutions. |
| Loss of inhibitory activity after storing diluted working solutions. | Instability in aqueous solution. this compound is less stable in aqueous buffers or media compared to DMSO stock. | Always prepare fresh working dilutions of this compound in your cell culture medium immediately before each experiment. Do not store diluted aqueous solutions. |
Data Presentation
This compound Storage Recommendations
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent (DMSO) | -80°C | 6 months | [1] |
| In Solvent (DMSO) | -20°C | 1 month | [1] |
Experimental Protocols
Protocol for Validating this compound Activity Over Time in Cell Culture
This protocol is designed to help you determine the functional stability of this compound in your specific long-term experimental setup.
Objective: To assess the duration of effective DDR2 inhibition by this compound in a cell-based assay.
Materials:
-
Cells expressing DDR2.
-
Collagen I (or another DDR2 ligand).
-
This compound.
-
Cell lysis buffer.
-
Antibodies for Western blot: anti-phospho-DDR2, anti-total-DDR2, and a loading control (e.g., anti-GAPDH or anti-β-actin).
Procedure:
-
Cell Seeding: Plate your cells at a suitable density and allow them to adhere overnight.
-
Inhibitor Addition: Treat the cells with your desired concentration of this compound. Include a vehicle control (DMSO).
-
Time-Course Stimulation:
-
At various time points after inhibitor addition (e.g., 2, 8, 24, 48, and 72 hours), stimulate the cells with collagen I for a short period (e.g., 15-30 minutes) to induce DDR2 phosphorylation.
-
For each time point, also include an unstimulated control (no collagen I).
-
-
Cell Lysis: Immediately after stimulation, wash the cells with cold PBS and lyse them.
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting on the cell lysates.
-
Probe the membranes with anti-phospho-DDR2, anti-total-DDR2, and loading control antibodies.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-DDR2 and total DDR2.
-
Normalize the phospho-DDR2 signal to the total DDR2 signal for each sample.
-
Compare the levels of DDR2 phosphorylation in the this compound-treated samples to the vehicle-treated, collagen-stimulated controls at each time point. A sustained reduction in phosphorylation indicates continued inhibitor activity.
-
Mandatory Visualizations
DDR2 Signaling Pathway
Caption: Simplified DDR2 signaling cascade upon collagen binding.
Experimental Workflow for Stability Validation
Caption: Workflow for assessing this compound functional stability over time.
Troubleshooting Logic for Reduced Efficacy
Caption: Troubleshooting flowchart for decreased this compound activity.
References
Technical Support Center: Troubleshooting Ddr2-IN-1 Western Blot Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during Western blotting experiments involving the Ddr2-IN-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of a successful Western blot experiment using this compound?
A successful experiment should demonstrate a dose-dependent decrease in the phosphorylation of Discoidin Domain Receptor 2 (DDR2) at its activation sites (e.g., Tyr740) in cells treated with this compound compared to untreated or vehicle-treated controls. The total DDR2 protein levels should remain relatively unchanged, indicating that the inhibitor specifically affects the kinase activity rather than protein expression or stability.
Q2: At what concentration and for how long should I treat my cells with this compound?
The optimal concentration and incubation time for this compound can vary depending on the cell line and experimental conditions. A good starting point, based on its in vitro IC50 of 26 nM, is to perform a dose-response experiment ranging from 10 nM to 1 µM.[1] A time-course experiment, for instance, treating cells for 1, 6, 12, and 24 hours, can help determine the optimal duration to observe maximal inhibition of DDR2 phosphorylation. For a related inhibitor, DDR1-IN-1, treatment at 1 µM for 18 hours has been shown to be effective.[2][3]
Q3: Can this compound cross-react with other kinases?
While this compound is a potent DDR2 inhibitor, like many kinase inhibitors, it may exhibit off-target effects at higher concentrations. It is crucial to consult inhibitor profiling studies if available and to include appropriate controls in your experiments. For instance, examining the phosphorylation status of other related receptor tyrosine kinases can help assess the specificity of this compound in your experimental system.
Troubleshooting Guides
This section addresses specific issues that may arise during your Western blotting experiment with this compound.
Problem 1: No change or an increase in phosphorylated DDR2 (p-DDR2) signal after this compound treatment.
This is a common issue that can be frustrating. Here’s a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow
Troubleshooting this compound Inhibition
| Possible Cause | Recommended Solution |
| Inactive Inhibitor | Ensure this compound is properly stored according to the manufacturer's instructions (typically at -20°C or -80°C).[1] Prepare fresh stock solutions in an appropriate solvent like DMSO. Avoid repeated freeze-thaw cycles. |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal treatment duration for observing a significant decrease in p-DDR2 levels. |
| Poor Cell Permeability | While this compound is expected to be cell-permeable, ensure your cell line does not have specific characteristics that might limit its uptake. Consult literature for similar compounds and cell lines. |
| Rapid Inhibitor Metabolism | Your cell line might metabolize the inhibitor quickly. Consider using a higher concentration or a shorter incubation time. |
| Incorrect Lysis Buffer | Use a lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of DDR2. Keep samples on ice throughout the lysis procedure. |
| Low Basal p-DDR2 Levels | If the basal level of p-DDR2 is too low to detect a decrease, you may need to stimulate the cells with a DDR2 ligand, such as collagen I, to induce phosphorylation before inhibitor treatment.[4] |
Problem 2: Weak or No Signal for Total DDR2 or Phosphorylated DDR2.
Encountering faint or absent bands can be due to several factors throughout the Western blot workflow.
Troubleshooting Workflow
Troubleshooting Weak or No Signal
| Possible Cause | Recommended Solution |
| Low Protein Concentration | Ensure you load a sufficient amount of total protein per lane (typically 20-40 µg for whole-cell lysates).[5] Quantify your protein concentration using a reliable method (e.g., BCA assay) before loading. |
| Inefficient Protein Extraction | Use a lysis buffer appropriate for receptor tyrosine kinases, which may require stronger detergents like RIPA buffer. Ensure complete cell lysis by sonication or mechanical disruption if necessary. |
| Poor Antibody Quality | Use an antibody that has been validated for Western blotting and is specific for DDR2 or the phosphorylated form of interest. Check the manufacturer's datasheet for recommended dilutions and protocols. |
| Suboptimal Antibody Dilution | Optimize the primary and secondary antibody concentrations. A dilution that is too high will result in a weak signal.[6][7] |
| Inefficient Transfer | Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[8] For large proteins like DDR2 (~130 kDa), a wet transfer overnight at 4°C is often more efficient than a semi-dry transfer. |
| Inactive Detection Reagents | Ensure your ECL substrate or fluorescent secondary antibodies have not expired and are stored correctly. Prepare fresh substrate for each experiment. |
Problem 3: High Background or Non-Specific Bands.
High background can obscure your bands of interest and make data interpretation difficult.
Troubleshooting Workflow
Troubleshooting High Background
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Use a high-quality blocking agent such as 5% non-fat dry milk or bovine serum albumin (BSA) in TBST.[8][9] |
| Inadequate Washing | Increase the number and duration of washes after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBST) to help remove non-specific binding.[6] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong specific signal with low background.[7][10] |
| Contaminated Buffers or Equipment | Use freshly prepared buffers and ensure that all equipment, including gel tanks and transfer apparatus, is clean. |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the blocking, incubation, and washing steps. |
| Cross-reactivity of Secondary Antibody | Use a secondary antibody that is specific for the host species of your primary antibody and has been pre-adsorbed to minimize cross-reactivity. |
Experimental Protocols
Cell Lysis and Protein Extraction
-
After treating cells with this compound, wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitor cocktails).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA assay.
Western Blotting
-
Denature 20-40 µg of protein lysate by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE using a gel percentage appropriate for the molecular weight of DDR2 (~130 kDa).
-
Transfer the proteins to a PVDF or nitrocellulose membrane. A wet transfer overnight at 4°C is recommended for large proteins.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody (anti-DDR2 or anti-p-DDR2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Visualize the bands using an ECL detection reagent and an imaging system.
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of DDR2, which is inhibited by this compound.
DDR2 Signaling and Inhibition by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. embopress.org [embopress.org]
- 3. Type I collagen aging impairs discoidin domain receptor 2-mediated tumor cell growth suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DDR1 and DDR2 physical interaction leads to signaling interconnection but with possible distinct functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Ddr2-IN-1 In Vivo Formulation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution of Ddr2-IN-1 for in vivo studies. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound for in vitro studies?
A1: For in vitro applications, this compound is highly soluble in Dimethyl Sulfoxide (DMSO).[1] Concentrated stock solutions can be prepared in DMSO and then further diluted in aqueous buffers or cell culture media. It is crucial to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q2: Can I use a DMSO stock solution of this compound directly for in vivo studies?
A2: It is not recommended to administer a high concentration of DMSO directly in vivo due to potential toxicity. For animal studies, the DMSO concentration in the final formulation should be minimized, ideally below 10% for healthy animals and as low as 2% for more sensitive models.[2][3]
Q3: What are the suggested formulations for dissolving this compound for in vivo administration?
A3: While a specific, universally validated in vivo formulation for this compound is not published, several standard vehicle formulations are recommended for discoidin domain receptor (DDR) inhibitors with similar properties. These formulations aim to create a stable and biocompatible solution or suspension suitable for injection. Two commonly suggested starting points are:
-
Aqueous-based formulation: A mixture of DMSO, PEG300, Tween-80, and Saline.[2][3]
-
Oil-based formulation: A mixture of DMSO and Corn Oil.[2]
The choice of formulation may depend on the desired route of administration (e.g., intraperitoneal, oral) and the required dosage.
Q4: What is the DDR2 signaling pathway inhibited by this compound?
A4: this compound is a potent inhibitor of Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase.[1] Upon binding to its ligand, collagen, DDR2 autophosphorylates and activates several downstream signaling cascades. These pathways are involved in cellular processes like proliferation, migration, and extracellular matrix remodeling. Key downstream effectors of DDR2 signaling include SHC, SRC, JAK, Erk1/2, and PI3K.[2] By inhibiting the kinase activity of DDR2, this compound blocks these downstream signaling events.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound during formulation preparation. | - The concentration of this compound exceeds its solubility in the chosen vehicle.- The order of solvent addition is incorrect.- Insufficient mixing or dissolution time. | - Reduce the final concentration of this compound.- Always add the solvents in the specified order, ensuring the compound is fully dissolved in each step before adding the next solvent.- Use gentle heating (up to 60°C) and/or sonication to aid dissolution.[1] |
| Phase separation of the formulation. | - Immiscibility of the solvent components at the tested ratios. | - Ensure vigorous mixing (e.g., vortexing) after the addition of each solvent.- Adjust the ratios of the co-solvents. For example, you can try altering the percentage of PEG300 and Tween-80.[3] |
| Adverse reaction in animals post-injection. | - Toxicity related to the vehicle (e.g., high DMSO concentration).- The pH of the final formulation is not physiological. | - Decrease the percentage of DMSO in the final formulation.- Ensure the saline or PBS used is sterile and at a physiological pH.- Conduct a small pilot study with the vehicle alone to assess tolerability. |
| Inconsistent experimental results. | - Instability of the prepared formulation.- Incomplete dissolution of the compound. | - It is recommended to prepare the working solution fresh on the day of use.[2]- Ensure the compound is fully dissolved by visually inspecting the solution for any particulate matter before administration. |
Data Presentation
In Vitro Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 250 mg/mL (475.26 mM) | Ultrasonic and warming to 60°C may be required. Use of newly opened DMSO is recommended.[1] |
Recommended In Vivo Formulations for DDR Inhibitors
| Formulation Components | Protocol | Resulting Solution |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Add solvents sequentially. | Clear solution, solubility ≥ 2.17 mg/mL.[2] |
| 10% DMSO, 90% Corn Oil | Add solvents sequentially. | Clear solution, solubility ≥ 2.17 mg/mL.[2] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous-Based Formulation for In Vivo Studies
This protocol is based on a general method for formulating DDR inhibitors and may require optimization for this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)[4]
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% sodium chloride)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath (optional)
-
Heating block or water bath (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 21.7 mg/mL). Ensure complete dissolution, using sonication or gentle warming if necessary.
-
Add PEG300. In a new sterile tube, add the required volume of PEG300. For a final formulation with 10% DMSO and 40% PEG300, you would add 4 parts of PEG300 for every 1 part of your DMSO stock solution.
-
Add the DMSO stock solution. Add the this compound/DMSO stock solution to the PEG300 and mix thoroughly by vortexing until a clear, homogeneous solution is formed.
-
Add Tween-80. Add the required volume of Tween-80 (e.g., 5% of the final volume) to the solution and vortex until fully mixed.
-
Add Saline. Slowly add the sterile saline to reach the final desired volume (e.g., 45% of the final volume). Vortex the solution thoroughly.
-
Final Inspection. The final solution should be clear. If any precipitation occurs, try gentle warming or sonication. This formulation should be prepared fresh before each use.
Example for 1 mL of final solution:
-
To a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of a 21.7 mg/mL this compound stock in DMSO. Vortex to mix.
-
Add 50 µL of Tween-80. Vortex to mix.
-
Add 450 µL of sterile Saline. Vortex thoroughly.
Protocol 2: Preparation of an Oil-Based Formulation for In Vivo Studies
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Corn Oil
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO. As in Protocol 1, prepare a concentrated stock solution of this compound in DMSO (e.g., 21.7 mg/mL).
-
Add Corn Oil. In a sterile tube, add the required volume of Corn Oil (e.g., 90% of the final volume).
-
Add the DMSO stock solution. Add the this compound/DMSO stock solution to the Corn Oil and vortex thoroughly until a clear, homogeneous solution is formed.
Example for 1 mL of final solution:
-
To a sterile tube, add 900 µL of Corn Oil.
-
Add 100 µL of a 21.7 mg/mL this compound stock in DMSO. Vortex thoroughly.
Mandatory Visualizations
Caption: Simplified DDR2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing an aqueous-based this compound formulation.
References
Minimizing Ddr2-IN-1 precipitation in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the precipitation of Ddr2-IN-1 in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase.[1][2] Its primary mechanism of action is to block the kinase activity of DDR2, thereby inhibiting the downstream signaling pathways that are activated by collagen.[3] This inhibition prevents autophosphorylation of the receptor, which is a critical step in its activation.
Q2: What is the solubility of this compound?
This compound is sparingly soluble in aqueous solutions but has good solubility in dimethyl sulfoxide (DMSO).[1] It is important to prepare a high-concentration stock solution in DMSO before diluting it into your aqueous culture medium.
Q3: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous DMSO.[1]
Q4: What is the maximum recommended final concentration of DMSO in the culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%.
Q5: How should I store this compound powder and stock solutions?
This compound powder should be stored at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage or -80°C for long-term storage.[1]
Troubleshooting Guide: Minimizing this compound Precipitation
Precipitation of this compound in culture media is a common issue that can significantly impact experimental results. This guide provides a systematic approach to troubleshooting and preventing this problem.
Issue 1: Precipitate forms immediately upon adding this compound to the culture medium.
| Potential Cause | Troubleshooting Step | Explanation |
| Poor aqueous solubility | 1. Prepare a high-concentration stock solution in DMSO: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).2. Perform serial dilutions: Before adding to your final culture volume, perform an intermediate dilution of the DMSO stock in a small volume of warm (37°C) culture medium. 3. Add to final volume with mixing: Add the intermediate dilution dropwise to the final volume of pre-warmed culture medium while gently swirling the flask or plate. | Most kinase inhibitors are lipophilic and have poor water solubility.[4][5][6][7][8] A high concentration DMSO stock minimizes the volume of organic solvent added to the aqueous medium. Serial dilution and gradual addition to warmed media can prevent a sudden change in solvent polarity, which is a primary cause of precipitation. |
| Localized high concentration | Increase the rate of mixing: When adding the inhibitor to the culture medium, ensure rapid and thorough mixing to quickly disperse the compound and avoid localized areas of high concentration. | Even with a DMSO stock, if the inhibitor is not rapidly dispersed, it can form micro-precipitates that may aggregate over time. |
| Incorrect solvent | Use only high-quality, anhydrous DMSO: Ensure the DMSO used for the stock solution is of high purity and anhydrous. | Water content in DMSO can reduce its solvating power for hydrophobic compounds. |
Issue 2: Precipitate forms over time during incubation.
| Potential Cause | Troubleshooting Step | Explanation |
| Interaction with media components | 1. Reduce serum concentration: If your protocol allows, try reducing the serum concentration in the culture medium. 2. Use serum-free medium for initial dissolution: Prepare the initial dilution of the DMSO stock in serum-free medium before adding it to the complete, serum-containing medium. 3. Test different media formulations: Some media components can interact with small molecules. If possible, test the solubility of this compound in different base media (e.g., DMEM vs. RPMI-1640). | Serum proteins can sometimes bind to small molecules and either enhance or decrease their solubility.[9] In some cases, direct interaction with serum proteins at high concentrations can lead to aggregation and precipitation.[10] |
| pH of the medium | Ensure proper buffering of the culture medium: Confirm that the pH of your culture medium is stable and within the optimal range for your cells. | The solubility of many small molecules is pH-dependent.[11] A shift in the pH of the culture medium during incubation could lead to precipitation. |
| Temperature fluctuations | Maintain a constant temperature: Ensure that the incubator temperature is stable and that the culture plates or flasks are not subjected to significant temperature changes. | Solubility is temperature-dependent. A decrease in temperature can lead to the precipitation of a compound that was soluble at a higher temperature. |
Data Presentation
Table 1: Solubility of this compound in DMSO
| Concentration (mM) | Volume of DMSO per 1 mg of this compound |
| 1 | 1.9010 mL |
| 5 | 0.3802 mL |
| 10 | 0.1901 mL |
This data is based on a molecular weight of 525.04 g/mol for this compound.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.25 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM solution, add 1 mL of DMSO to 5.25 mg of this compound.[1]
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) may be necessary to facilitate dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Addition of this compound to Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile pipette tips
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your culture medium.
-
For final concentrations ≤ 10 µM: a. Directly add the calculated volume of the 10 mM stock solution to the pre-warmed culture medium while gently swirling the flask or plate. Ensure the final DMSO concentration does not exceed 0.5%.
-
For final concentrations > 10 µM: a. Perform a 1:10 intermediate dilution of the 10 mM stock solution in pre-warmed, serum-free culture medium to create a 1 mM intermediate solution. b. Add the required volume of the 1 mM intermediate solution to your final volume of complete, pre-warmed culture medium while gently swirling.
-
Mix the medium thoroughly by gentle pipetting or swirling before adding it to the cells.
-
Always include a vehicle control (DMSO alone) in your experiments at the same final concentration as the this compound treated samples.
Visualizations
Caption: DDR2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cell-based kinase inhibitor assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 1573053-23-2|DC Chemicals [dcchemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. iris.hi.is [iris.hi.is]
- 8. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Screening in serum-derived medium reveals differential response to compounds targeting metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Ddr2-IN-1 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of experiments involving Ddr2-IN-1, a potent and selective inhibitor of Discoidin Domain Receptor 2 (DDR2).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial to maintain its stability and activity. Recommendations for both powder and solvent-based stock solutions are summarized below.
Q2: How should I reconstitute this compound?
A2: this compound is typically reconstituted in dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the calculated volume of high-purity, anhydrous DMSO. It is recommended to use freshly opened DMSO as it is hygroscopic and absorbed water can affect solubility.[1] Sonication or gentle warming (up to 60°C) can aid in dissolution.[1]
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation studies on this compound are not extensively published, based on its chemical structure which includes benzamide, ether, and aromatic amine functionalities, potential degradation pathways include:
-
Hydrolysis: The amide and ether linkages in the molecule could be susceptible to hydrolysis, especially under acidic or basic conditions.[2][3][4][5] This would lead to the cleavage of the molecule and loss of activity.
-
Oxidation: The aromatic amine moieties can be prone to oxidation, which could be initiated by exposure to air, light, or reactive oxygen species.[6][7][8][9][10] This can lead to the formation of various oxidized byproducts, potentially altering the compound's efficacy and safety profile.
Q4: How many freeze-thaw cycles can I subject my this compound stock solution to?
A4: It is strongly recommended to aliquot your this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[11][12][13][14][15] Each cycle can introduce moisture from the atmosphere into the DMSO stock, potentially leading to precipitation of the compound upon freezing and affecting its concentration.[13] Furthermore, temperature fluctuations can accelerate degradation.[15]
Data Presentation: Storage and Stability
The following tables provide a summary of the recommended storage conditions for this compound in both solid and solution forms.
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| 4°C | Up to 2 years | For shorter-term storage, ensure the container is well-sealed. | |
| In Solvent (DMSO) | -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Suitable for short-term storage of working aliquots.[1] |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
| Issue | Possible Cause | Recommendation |
| Low or no inhibitory activity | Compound degradation: Improper storage or handling. | Ensure this compound has been stored according to the recommendations. Use a fresh aliquot or a newly prepared stock solution. Consider performing a stability check of your compound. |
| Incorrect concentration: Error in calculation or dilution. | Double-check all calculations and ensure accurate pipetting. | |
| Assay conditions: Suboptimal ATP concentration, enzyme concentration, or incubation time. | Optimize your kinase assay conditions. The IC50 value can be influenced by the ATP concentration, especially for ATP-competitive inhibitors. | |
| Precipitation of the compound in cell culture media | Low solubility in aqueous solutions: this compound has low aqueous solubility. | When diluting the DMSO stock solution into aqueous media, do so with vigorous mixing. It is advisable to first dilute the stock to an intermediate concentration in DMSO before the final dilution into the aqueous buffer.[16] Pre-warming the media and the stock solution to 37°C can also help.[16] |
| Inconsistent results between experiments | Variability in stock solution: Repeated freeze-thaw cycles or degradation over time. | Use single-use aliquots of the stock solution. Prepare fresh stock solutions regularly, as recommended. |
| Hygroscopic nature of DMSO: Water absorption by DMSO can alter the concentration of the stock solution. | Use anhydrous, high-purity DMSO and handle it in a low-humidity environment. Store DMSO appropriately to prevent moisture absorption. |
Experimental Protocols
Protocol for Assessing the Stability of this compound by HPLC
This protocol outlines a general method for determining the stability of this compound under various conditions.
-
Preparation of this compound Samples:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare samples for stability testing by diluting the stock solution in the desired matrices (e.g., DMSO, phosphate-buffered saline (PBS), cell culture media) to a final concentration suitable for HPLC analysis (e.g., 10 µM).
-
Prepare control samples stored at -80°C.
-
Expose test samples to the desired stress conditions (e.g., elevated temperature, light exposure, acidic/basic pH).
-
-
HPLC Analysis:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution method with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
The gradient can be optimized to achieve good separation of the parent this compound peak from any potential degradation products.
-
Use a UV detector to monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
Inject samples at various time points and quantify the peak area of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0) or the control sample.
-
The appearance of new peaks in the chromatogram indicates the formation of degradation products.
-
Protocol for In Vitro Kinase Assay to Determine this compound Activity
This protocol provides a framework for assessing the inhibitory activity of this compound on DDR2 kinase.
-
Reagents and Materials:
-
Recombinant human DDR2 kinase.
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1).
-
ATP.
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).
-
This compound stock solution in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well plates.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and this compound (or DMSO as a vehicle control) in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for DDR2 if determining the IC50.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable method, such as measuring the amount of ADP produced with the ADP-Glo™ assay.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: DDR2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Stability Assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Page loading... [guidechem.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel, unifying mechanism for aromatic primary-amines (therapeutics, carcinogens and toxins): electron transfer, reactive oxygen species, oxidative stress and metabolites - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ics-ir.org [ics-ir.org]
- 11. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Impact of Freeze/Thaw Process on Drug Substance Storage of Therapeutics. | Sigma-Aldrich [sigmaaldrich.cn]
- 15. Freeze-Thaw Cycles and Their Impact on Pharmaceutical Stability – StabilityStudies.in [stabilitystudies.in]
- 16. DDR Inhibitor | Discoidin Domain Receptor (DDR) | TargetMol [targetmol.com]
Validation & Comparative
A Comparative Guide to DDR2 Inhibition: DDR2-IN-1 versus Dasatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent inhibitors of Discoidin Domain Receptor 2 (DDR2): the selective inhibitor DDR2-IN-1 and the multi-targeted kinase inhibitor dasatinib. The following sections present a comprehensive analysis of their performance based on experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The inhibitory activities of this compound and dasatinib against DDR2 have been quantified using various biochemical and cellular assays. The following tables summarize the key data points for a direct comparison of their potency and selectivity.
Table 1: Biochemical Potency against DDR2
| Inhibitor | Target | IC50 (nM) | Assay Type |
| This compound | DDR2 | 26[1] | Enzymatic Kinase Assay |
| Dasatinib | DDR2 | 1.4[2][3] | Enzymatic Kinase Assay |
Table 2: Selectivity Profile
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | DDR1 | 413[2][4] | Approximately 16-fold selectivity for DDR2 over DDR1. |
| Dasatinib | DDR1 | 0.5[2][3] | Potent inhibitor of both DDR1 and DDR2. |
| c-Src | <1 | Dasatinib is a potent inhibitor of Src family kinases. | |
| c-Abl | <1 | Dasatinib is a potent inhibitor of Abl kinase. |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of DDR2 inhibitors like this compound and dasatinib.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified DDR2 kinase.
1. Radiometric Assay:
-
Principle: This assay measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into a substrate peptide by the kinase.
-
Procedure:
-
Recombinant human DDR2 kinase is incubated with a substrate peptide (e.g., Axltide) in a kinase assay buffer.[5][6]
-
The reaction is initiated by the addition of a mixture of unlabeled ATP and [γ-³²P]ATP.[5]
-
Serial dilutions of the inhibitor (this compound or dasatinib) are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 15 minutes at 30°C).
-
The reaction is terminated by spotting the mixture onto a phosphocellulose paper.[5]
-
The paper is washed to remove unincorporated [γ-³²P]ATP.[5]
-
The amount of incorporated radioactivity, which is proportional to kinase activity, is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Luminescence-Based Assay (e.g., ADP-Glo™):
-
Principle: This assay measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.[7]
-
Procedure:
-
The kinase reaction is performed by incubating DDR2 kinase, a substrate, and ATP with varying concentrations of the inhibitor.[7]
-
After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.[7]
-
A "Kinase Detection Reagent" is then added, which converts the ADP generated into ATP and then into a luminescent signal via a luciferase reaction.[7]
-
The luminescence is measured using a luminometer, with the signal being directly proportional to the amount of ADP produced and thus the kinase activity.[7]
-
IC50 values are determined from the dose-response curves.
-
3. FRET-Based Assay (e.g., LanthaScreen™):
-
Principle: This assay is a binding assay that measures the displacement of a fluorescently labeled tracer from the kinase's ATP binding site by an inhibitor.[8]
-
Procedure:
-
A terbium-labeled anti-tag antibody is bound to the tagged DDR2 kinase.
-
A fluorescently labeled ATP-competitive tracer is added, which binds to the kinase, resulting in a high FRET signal.[8]
-
The inhibitor is introduced, which competes with the tracer for binding to the ATP pocket.[8]
-
This competition leads to a decrease in the FRET signal, which is proportional to the inhibitor's binding affinity.[8]
-
IC50 values are calculated from the resulting dose-response curves.
-
Cellular DDR2 Autophosphorylation Assay
This assay assesses the ability of an inhibitor to block DDR2 activation in a cellular context.
-
Principle: Measures the level of DDR2 autophosphorylation in response to collagen stimulation in the presence or absence of an inhibitor.
-
Procedure:
-
Cells overexpressing DDR2 (e.g., HEK293-DDR2) are cultured.[9]
-
The cells are pre-treated with various concentrations of the inhibitor (this compound or dasatinib) for a specified time.
-
The cells are then stimulated with collagen I to induce DDR2 autophosphorylation.[9]
-
Following stimulation, the cells are lysed, and the total protein concentration is determined.
-
DDR2 is immunoprecipitated from the cell lysates using an anti-DDR2 antibody.[9]
-
The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane for Western blotting.
-
The membrane is probed with an anti-phosphotyrosine antibody to detect phosphorylated DDR2 and then stripped and re-probed with an anti-DDR2 antibody to determine the total amount of DDR2.[9]
-
The level of inhibition of DDR2 phosphorylation is quantified by densitometry.
-
Mandatory Visualizations
DDR2 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of DDR2 upon binding to collagen.
Caption: DDR2 Signaling Pathway upon Collagen Binding.
Experimental Workflow for Inhibitor Comparison
The diagram below outlines a typical workflow for comparing the efficacy of DDR2 inhibitors.
Caption: Workflow for Comparing DDR2 Inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Ddr2-IN-1 and DDR1-IN-1 Selectivity for Discoidin Domain Receptors
For researchers, scientists, and drug development professionals, the precise targeting of kinases is paramount. This guide provides an objective comparison of the selectivity profiles of two widely used inhibitors, Ddr2-IN-1 (also known as ALW-II-49-7) and DDR1-IN-1, against their primary targets, Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2). The information presented is supported by experimental data to facilitate informed decisions in research and development.
Discoidin domain receptors are a unique class of receptor tyrosine kinases (RTKs) that are activated by collagen and play crucial roles in cell adhesion, migration, proliferation, and matrix remodeling.[1] Dysregulation of DDR1 and DDR2 signaling has been implicated in various diseases, including fibrosis and cancer, making them attractive therapeutic targets.[1] Small molecule inhibitors that can selectively target these kinases are invaluable tools for dissecting their biological functions and for potential therapeutic development.
Executive Summary of Inhibitor Selectivity
The following table summarizes the in vitro potency of this compound and DDR1-IN-1 against their primary targets, DDR1 and DDR2. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency.
| Inhibitor | Target | IC50 (nM) | Fold Selectivity (DDR1 vs. DDR2) |
| This compound (ALW-II-49-7) | DDR2 | 12.4 - 18.6 | ~0.7 - 1.5 (varies by study) |
| DDR1 | 12.4 | ||
| DDR1-IN-1 | DDR1 | 105[2][3][4] | ~3.9 |
| DDR2 | 413[2][3][4] |
Note: IC50 values for this compound can vary between different studies and assay conditions.[5]
DDR1-IN-1 demonstrates a clear, albeit modest, selectivity for DDR1 over DDR2, with an approximately 4-fold higher potency for its intended target.[4] In contrast, this compound shows more comparable inhibitory activity against both DDR1 and DDR2, indicating it acts more as a dual inhibitor.
Broader Kinase Selectivity Profiles
To provide a more comprehensive understanding of their specificity, the inhibitors were screened against a large panel of kinases using the KinomeScan™ platform. This competition binding assay measures the percentage of kinase bound by the inhibitor at a given concentration, with lower percentages indicating stronger binding.
| Inhibitor | Concentration | Number of Kinases Profiled | Selectivity Score (S(1) at 1 µM) | Notable Off-Target Hits (% of control @ 1µM) |
| This compound (ALW-II-49-7) | 10 µM | >350 | 0.05 | RAF1 (22 nM IC50), LYN (257 nM IC50)[5] |
| DDR1-IN-1 | 1 µM | 451 | 0.01 | ABL, KIT, PDGFRβ[2][3] |
The Selectivity Score (S-score) is a quantitative measure of selectivity, with lower scores indicating higher selectivity.
DDR1-IN-1 exhibits a high degree of selectivity with a very low S-score, indicating minimal interaction with other kinases at a 1 µM concentration.[2][3] While this compound is also relatively selective, its S-score is slightly higher, and it shows potent inhibition of other kinases like RAF1.[5]
Experimental Methodologies
The following are detailed protocols for common in vitro kinase assays used to determine inhibitor potency and selectivity, such as the LanthaScreen™ and ADP-Glo™ assays.
LanthaScreen™ Eu Kinase Binding Assay Protocol
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the kinase of interest.
Materials:
-
Kinase (e.g., recombinant human DDR1 or DDR2)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Fluorescently labeled kinase tracer
-
Test inhibitors (this compound, DDR1-IN-1)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitors in DMSO. Further dilute the compounds in the assay buffer to achieve the desired final concentrations.
-
Kinase/Antibody Mixture: Prepare a solution containing the kinase and the europium-labeled antibody in the assay buffer.
-
Tracer Solution: Prepare a solution of the fluorescent tracer in the assay buffer.
-
Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer solution. The final volume is typically 15-20 µL.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the emission ratio (acceptor/donor). The data is then plotted as the emission ratio versus the inhibitor concentration, and the IC50 value is determined using a sigmoidal dose-response curve fit.[6][7][8][9][10]
ADP-Glo™ Kinase Assay Protocol
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Kinase (e.g., recombinant human DDR1 or DDR2)
-
Kinase substrate (e.g., a generic tyrosine kinase substrate)
-
ATP
-
Test inhibitors (this compound, DDR1-IN-1)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay buffer
-
White, opaque 384-well assay plates
Procedure:
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the test inhibitor at various concentrations. Incubate at room temperature for a defined period (e.g., 1 hour).
-
Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP produced to ATP and to generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated relative to a no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[11][12][13][14][15]
Signaling Pathways and Experimental Workflow
To provide a visual context for the action of these inhibitors, the following diagrams illustrate the signaling pathways of DDR1 and DDR2, and a typical workflow for assessing kinase inhibitor selectivity.
DDR1 Signaling Pathway
DDR2 Signaling Pathway
Kinase Inhibitor Selectivity Profiling Workflow
References
- 1. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. graylab.stanford.edu [graylab.stanford.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 12. ulab360.com [ulab360.com]
- 13. promega.com [promega.com]
- 14. worldwide.promega.com [worldwide.promega.com]
- 15. carnabio.com [carnabio.com]
A Head-to-Head Comparison: DDR2-IN-1 Versus siRNA Knockdown for Targeting DDR2
For Researchers, Scientists, and Drug Development Professionals
In the quest to understand and therapeutically target the Discoidin Domain Receptor 2 (DDR2), a collagen-activated receptor tyrosine kinase implicated in various diseases including cancer and osteoarthritis, researchers are often faced with a choice between small molecule inhibitors and genetic knockdown approaches. This guide provides an objective comparison of two prominent methods: the potent chemical inhibitor DDR2-IN-1 and siRNA-mediated knockdown of DDR2. We present a comprehensive analysis of their mechanisms, efficacy, and experimental considerations, supported by available data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
At a Glance: Key Differences
| Feature | This compound | siRNA Knockdown of DDR2 |
| Mechanism of Action | Reversible, competitive inhibition of the DDR2 kinase domain's ATP binding site. | Post-transcriptional gene silencing by targeted degradation of DDR2 mRNA. |
| Target | Inhibits the enzymatic activity of the existing DDR2 protein. | Reduces the total cellular level of DDR2 protein by preventing its synthesis. |
| Speed of Onset | Rapid, typically within hours of administration. | Slower, requires time for existing protein to be degraded (24-72 hours). |
| Duration of Effect | Transient; dependent on the compound's half-life and cellular washout. | Can be sustained for several days, depending on cell division rate. |
| Specificity | Potential for off-target kinase inhibition. | High sequence specificity, but potential for off-target gene silencing. |
| Mode of Delivery | Direct addition to cell culture media. | Requires transfection reagents or viral vectors to enter cells. |
Quantitative Performance Comparison
The following tables summarize key quantitative data for this compound and siRNA knockdown of DDR2, compiled from various studies. It is important to note that direct comparative studies under identical experimental conditions are limited.
Table 1: Efficacy and Potency
| Parameter | This compound | siRNA Knockdown of DDR2 | Reference |
| IC50 (Inhibition of DDR2 Kinase Activity) | 26 nM | Not Applicable | [1] |
| EC50 (Inhibition of DDR2 Autophosphorylation) | 8.7 nM (in HEK293 cells) | Not Applicable | [2] |
| Protein Knockdown Efficiency | Not Applicable | 54% - 86% | [3] |
Table 2: Effects on Cellular Processes (Illustrative Examples)
| Cellular Process | This compound (or similar inhibitors) | siRNA Knockdown of DDR2 | Reference |
| Cell Proliferation | Inhibition of proliferation in DDR2-mutated cancer cell lines. | Reduction in proliferation of neuroblastoma and vascular smooth muscle cells. | [3][4] |
| Cell Migration | Inhibition of migration in various cancer cell lines. | Reduced migration of vascular smooth muscle cells. | [3] |
| Matrix Metalloproteinase (MMP) Expression | Reduction in MMP expression. | Decreased MMP2 protein levels. | [3] |
Mechanism of Action: A Visual Breakdown
DDR2 Signaling Pathway
DDR2 is activated by collagen, leading to its autophosphorylation and the recruitment of downstream signaling molecules. This cascade ultimately influences gene expression related to cell proliferation, survival, and matrix remodeling.
Caption: Simplified DDR2 signaling cascade.
This compound: Inhibition of Kinase Activity
This compound acts by directly binding to the ATP-binding pocket of the DDR2 kinase domain, preventing the transfer of phosphate groups and halting the downstream signaling cascade.
References
A Comparative Analysis of Ddr2-IN-1 and Other DDR2 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Ddr2-IN-1 with other notable Discoidin Domain Receptor 2 (DDR2) inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the selection of appropriate chemical probes and potential therapeutic candidates.
Introduction to DDR2 Inhibition
Discoidin Domain Receptor 2 (DDR2) is a receptor tyrosine kinase (RTK) that is activated by collagen, a primary component of the extracellular matrix.[1] Upon collagen binding, DDR2 undergoes autophosphorylation, initiating a cascade of downstream signaling events that regulate crucial cellular processes such as proliferation, differentiation, migration, and matrix remodeling.[2] Dysregulation of DDR2 activity has been implicated in a variety of diseases, including cancer, fibrosis, and osteoarthritis, making it an attractive therapeutic target.[3][4] DDR2 inhibitors are a class of small molecules that primarily function by blocking the kinase activity of the receptor, thereby preventing downstream signaling.[1]
Comparative Analysis of DDR2 Inhibitor Potency and Selectivity
The following table summarizes the in vitro biochemical potency (IC50) of this compound and a selection of other DDR2 inhibitors against both DDR1 and DDR2, providing insight into their relative potency and selectivity. Lower IC50 values indicate higher potency.
| Inhibitor | DDR2 IC50 (nM) | DDR1 IC50 (nM) | Selectivity (DDR1/DDR2) | Comments |
| This compound | 26 | 12.4[5] | 0.48 | Potent DDR2 inhibitor, also inhibits DDR1. |
| DDR1-IN-1 | 413[6] | 105[6][7] | 0.25 | More selective for DDR1. |
| Compound 34 | 3.3[6] | - (54% inh @ 1.5nM)[6] | - | Highly potent DDR2 inhibitor. |
| VU6015929 | 7.39[2] | 4.67[2] | 0.63 | Potent dual DDR1/DDR2 inhibitor. |
| SR-302 | 18[2] | 23[2] | 1.28 | Dual DDR/p38 inhibitor. |
| LCB 03-0110 | 6 (active form)[6] | - | - | ATP-competitive inhibitor. |
| DDR inhibitor X | 3.3[2] | - (53% inh @ 1.5nM)[2] | - | Potent DDR inhibitor. |
| WRG-28 | 230 (binding IC50)[2] | - | - | Allosteric inhibitor. |
| DDR1 inhibitor 2.45 | 1900[8] | 29[8] | 0.015 | Highly selective for DDR1. |
| Dasatinib Derivative (Compound 39) | 7.04[8] | 2.26[8] | 0.32 | Potent dual DDR1/DDR2 inhibitor. |
Note: Selectivity is calculated as DDR1 IC50 / DDR2 IC50. A value less than 1 indicates selectivity for DDR1, while a value greater than 1 indicates selectivity for DDR2. The significance of selectivity depends on the research context.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the DDR2 signaling pathway and the experimental workflows used to characterize them.
DDR2 Signaling Pathway
Upon activation by collagen, DDR2 dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, including SHC, SRC, and SHP-2.[9] The recruitment of these molecules triggers downstream signaling cascades, most notably the MAPK/ERK and PI3K/Akt pathways, which in turn regulate gene expression and cellular responses such as proliferation, migration, and survival.[9][10][11]
Figure 1: Simplified DDR2 signaling cascade.
General Experimental Workflow for DDR2 Inhibitor Characterization
The characterization of DDR2 inhibitors typically involves a series of in vitro biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
Figure 2: Workflow for DDR2 inhibitor testing.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of DDR2 inhibitors.
Biochemical Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human DDR2 enzyme
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
DDR2 inhibitor (test compound)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)
-
384-well plates
Protocol:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor solution or DMSO (vehicle control).
-
Add 2 µL of a solution containing the DDR2 enzyme and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based DDR2 Autophosphorylation Assay
This assay measures the ability of an inhibitor to block collagen-induced autophosphorylation of DDR2 in a cellular context.
Materials:
-
Human cell line overexpressing DDR2 (e.g., U2OS-DDR2 or HEK293-DDR2)
-
Cell culture medium and serum
-
Collagen Type I
-
DDR2 inhibitor (test compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-DDR2 (Tyr740), anti-total-DDR2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Seed the DDR2-overexpressing cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of the DDR2 inhibitor or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with Collagen Type I (e.g., 10 µg/mL) for 30 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-DDR2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-DDR2 antibody to confirm equal protein loading.
-
Quantify the band intensities and calculate the percent inhibition of DDR2 phosphorylation relative to the collagen-stimulated control. Determine the EC50 value from a dose-response curve.
Conclusion
The selection of a DDR2 inhibitor for research purposes depends on the specific experimental goals. For studies requiring high potency against DDR2, compounds like Compound 34 and DDR inhibitor X are excellent choices. For investigating the roles of both DDR1 and DDR2, dual inhibitors such as VU6015929 and the dasatinib derivative are suitable. If high selectivity for DDR2 over DDR1 is critical, further screening or development of more selective compounds may be necessary, as many of the potent DDR2 inhibitors also show significant activity against DDR1. The provided experimental protocols offer a foundation for the in-house evaluation and comparison of these and other DDR2 inhibitors.
References
- 1. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer [mdpi.com]
- 2. Discoidin Domain Receptor (DDR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. promega.com [promega.com]
- 5. DDR2 - Wiki-MPM [severus.dbmi.pitt.edu]
- 6. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Ddr2-IN-1 Target Engagement in Cells
For researchers, scientists, and drug development professionals, confirming that a chemical probe or drug candidate interacts with its intended target within a cellular environment is a critical step in the validation process. This guide provides a comprehensive framework for validating the target engagement of Ddr2-IN-1, a potent inhibitor of Discoidin Domain Receptor 2 (DDR2), and compares it with other available alternatives.
This guide outlines the necessary experimental protocols and data interpretation to confidently assess the cellular activity of this compound. While this compound has a reported biochemical half-maximal inhibitory concentration (IC50) of approximately 26 nM, publicly available data on its cellular potency is limited.[1][2] Therefore, this guide also serves as a practical manual for researchers to generate this crucial data in their own laboratories.
Understanding the DDR2 Signaling Pathway
Discoidin Domain Receptor 2 (DDR2) is a receptor tyrosine kinase that is activated by collagen.[3][4] Upon collagen binding, DDR2 undergoes autophosphorylation, initiating a downstream signaling cascade that plays a role in cellular processes such as proliferation, migration, and extracellular matrix remodeling.[3][4] Key downstream signaling pathways include the MAPK/ERK and PI3K/Akt pathways.[3][4] Understanding this pathway is fundamental to designing experiments that can effectively measure the impact of an inhibitor like this compound.
References
Ddr2-IN-1: A Comparative Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor Ddr2-IN-1, with a focus on its cross-reactivity with other kinases. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed assessment of the inhibitor's selectivity and potential off-target effects.
Executive Summary
This compound is a potent inhibitor of Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase involved in cell adhesion, proliferation, and extracellular matrix remodeling.[1] While exhibiting high affinity for its primary target, a comprehensive understanding of its interactions with the broader human kinome is crucial for its application as a selective research tool or therapeutic agent. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental processes.
Kinase Inhibition Profile of this compound
Quantitative data on the inhibitory activity of this compound against a wide range of kinases is not extensively available in the public domain. The primary reported activity is its high potency against DDR2. For comparative context, data for the related inhibitor, DDR1-IN-1, is also presented.
| Kinase | This compound IC50 (nM) | DDR1-IN-1 IC50 (nM) | Reference Compound IC50 (nM) |
| DDR2 | 26 | 413 | Dasatinib: 1.4 |
| DDR1 | Data not available | 105 | Dasatinib: 0.5 |
| ABL | Data not available | >10,000 | Dasatinib: <1 |
| KIT | Data not available | >10,000 | Dasatinib: 12 |
| PDGFRβ | Data not available | >10,000 | Dasatinib: 16 |
Note: The absence of comprehensive kinome-wide screening data for this compound is a significant limitation. The data for DDR1-IN-1, a structurally related compound, suggests that selectivity against other kinases like ABL, KIT, and PDGFRβ can be achieved within this chemical scaffold.[2] Dasatinib is included as a reference multi-targeted kinase inhibitor known to potently inhibit DDR1 and DDR2.[3]
Experimental Methodologies
The determination of a kinase inhibitor's selectivity profile is paramount. Standard biochemical assays are employed to measure the inhibitor's potency against a panel of purified kinases. Below is a representative protocol for an in vitro kinase inhibition assay, similar to those used in the characterization of DDR inhibitors.
Representative In Vitro Kinase Inhibition Assay Protocol (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to measure the affinity of a test compound for a kinase.
Materials:
-
Purified kinase (e.g., recombinant human DDR2)
-
Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase and Antibody Preparation: Prepare a solution containing the kinase and the Eu-labeled antibody in assay buffer.
-
Tracer Preparation: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.
-
Assay Assembly: In a 384-well plate, add in the following order:
-
Test compound solution.
-
Kinase/antibody solution.
-
Tracer solution.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Biological and Experimental Contexts
To better understand the biological role of DDR2 and the workflow for assessing inhibitor cross-reactivity, the following diagrams are provided.
Caption: A simplified representation of the DDR2 signaling pathway upon activation by collagen.
Caption: A generalized workflow for determining the cross-reactivity of a kinase inhibitor.
References
A Structural Showdown: Ddr2-IN-1 Versus Other Type II Kinase Inhibitors
A deep dive into the structural and functional nuances of Ddr2-IN-1 compared to other prominent type II kinase inhibitors, providing researchers with a comprehensive guide for informed decision-making in drug discovery.
In the intricate world of kinase drug discovery, the subtle differences in inhibitor binding and structure can have profound impacts on potency, selectivity, and ultimately, therapeutic efficacy. This guide offers a detailed structural and functional comparison of this compound, a potent Discoidin Domain Receptor 2 (DDR2) inhibitor, with other well-established type II kinase inhibitors such as imatinib, sorafenib, nilotinib, and dasatinib.
The Type II Advantage: A Tale of Two Conformations
Kinase inhibitors are broadly classified based on their binding to the active ("DFG-in") or inactive ("DFG-out") conformation of the kinase's activation loop. Type II inhibitors, the focus of this guide, bind to the inactive "DFG-out" state, a conformation in which the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped. This binding mode often results in higher selectivity compared to their type I counterparts, as the "DFG-out" conformation can be more structurally diverse among different kinases[1][2].
This compound is a potent inhibitor of DDR2 with a reported IC50 of 26 nM[3]. Structurally, it is presumed to adopt a type II binding mode, akin to the pioneering type II inhibitor, imatinib[4]. Understanding its structural similarities and differences with other inhibitors targeting kinases like BCR-ABL, VEGFR2, and c-Kit is crucial for researchers aiming to develop novel therapeutics or select the appropriate chemical probe for their studies.
Quantitative Comparison of Inhibitor Potency
To provide a clear overview of the inhibitory activities of these compounds, the following table summarizes their IC50 values against DDR1, DDR2, and other relevant kinases.
| Inhibitor | DDR1 IC50 (nM) | DDR2 IC50 (nM) | Other Key Targets (IC50 in nM) |
| This compound (ALW-II-49-7) | 105[5][6] | 18.6 - 26[1][3] | EphB2 (40)[1] |
| Imatinib | 337[6] | 675[7] | BCR-ABL, c-Kit, PDGFR |
| Nilotinib | 43[7] | 55[7] | BCR-ABL, c-Kit, PDGFR, DDR1[8] |
| Dasatinib | 0.5[7] | 1.4[7] | BCR-ABL, Src family kinases, c-Kit, PDGFR |
| Ponatinib | 9[9][10] | 9[9][10] | BCR-ABL (including T315I mutant), VEGFR, FGFR, PDGFR |
| Sorafenib | - | - | VEGFR2, PDGFRβ, c-Kit, FLT3, RET, BRAF |
Note: IC50 values can vary depending on the assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.
Visualizing the Molecular Interactions
The defining characteristic of type II inhibitors is their ability to stabilize the "DFG-out" conformation. The following diagrams, generated using the DOT language, illustrate the DDR2 signaling pathway, the general experimental workflow for inhibitor characterization, and a conceptual structural comparison of this compound with other type II inhibitors.
Caption: The DDR2 signaling cascade is initiated by collagen binding.
Caption: A typical workflow for kinase inhibitor characterization.
Caption: Conceptual binding of type II inhibitors to their kinase targets.
Experimental Methodologies
The characterization of this compound and other kinase inhibitors relies on a suite of established experimental protocols.
Biochemical Kinase Assays for IC50 Determination
These assays are fundamental for determining the potency of an inhibitor. A common method is the Lanthanide-based fluorescence resonance energy transfer (FRET) assay , such as Lanthascreen™.
-
Principle: The assay measures the inhibition of kinase activity by quantifying the amount of phosphorylated substrate. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the terbium donor and a GFP-labeled substrate acceptor into close proximity, resulting in a FRET signal.
-
General Protocol:
-
A kinase, a substrate (often a peptide), and ATP are incubated in a microplate well.
-
The inhibitor at varying concentrations is added to the wells.
-
After a set incubation time, a solution containing the terbium-labeled antibody and EDTA (to stop the kinase reaction) is added.
-
The plate is incubated to allow for antibody binding.
-
The FRET signal is read on a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell-Based Proliferation Assays
These assays assess the inhibitor's effect on the growth of cancer cell lines that are dependent on the target kinase.
-
Principle: The viability of cells is measured after treatment with the inhibitor. A common method is the MTT or MTS assay .
-
General Protocol:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The inhibitor is added at various concentrations.
-
After a 48-72 hour incubation period, a reagent (MTT or MTS) is added to the wells.
-
Viable cells with active metabolism convert the reagent into a colored formazan product.
-
The absorbance of the formazan is measured using a microplate reader.
-
The concentration of inhibitor that reduces cell viability by 50% (GI50) is determined.
-
X-ray Crystallography for Structural Elucidation
This powerful technique provides a high-resolution, three-dimensional structure of the kinase-inhibitor complex, revealing the precise binding mode.
-
Principle: A purified protein-inhibitor complex is crystallized, and the crystal is diffracted with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be built.
-
General Protocol:
-
The kinase domain of the target protein is expressed and purified.
-
The purified kinase is incubated with a molar excess of the inhibitor.
-
The protein-inhibitor complex is subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperature).
-
Suitable crystals are cryo-protected and exposed to a high-intensity X-ray beam.
-
Diffraction data is collected and processed to determine the three-dimensional structure.
-
The structure is refined and analyzed to understand the key interactions between the inhibitor and the kinase. The co-crystal structure of DDR1 with DDR1-IN-1 (a close analog of this compound) has been solved and is available in the Protein Data Bank (PDB ID: 4CKR)[10][11]. Similarly, structures of imatinib with Abl (PDB ID: 2HYY), sorafenib with VEGFR2 (PDB ID: 4ASD), and dasatinib with Abl (PDB ID: 2GQG) are publicly available[12][13][14].
-
Conclusion
This compound emerges as a potent and relatively selective inhibitor of DDR2, operating through a type II binding mechanism. Its comparison with other prominent type II inhibitors highlights the common principle of targeting the "DFG-out" conformation while also revealing subtle differences in selectivity profiles that are critical for therapeutic development. The experimental methodologies outlined provide a robust framework for the continued evaluation and optimization of this and other kinase inhibitors. This guide serves as a valuable resource for researchers navigating the complex landscape of kinase inhibitor design and application.
References
- 1. Discoidin Domain Receptor (DDR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. assayquant.com [assayquant.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. merckgroup.com [merckgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
Ddr2-IN-1 vs. Genetic Knockout of DDR2: A Comparative Guide for Researchers
A detailed analysis of the phenotypic differences between pharmacological inhibition and genetic ablation of the Discoidin Domain Receptor 2.
The Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase activated by fibrillar collagens, has emerged as a significant player in a range of physiological and pathological processes, including tissue fibrosis and cancer progression.[1][2][3] Researchers aiming to dissect its function and therapeutic potential often face a choice between two key experimental approaches: pharmacological inhibition, exemplified by molecules like Ddr2-IN-1, and genetic knockout of the Ddr2 gene. This guide provides a comprehensive comparison of these two methodologies, summarizing key phenotypic differences, presenting supporting experimental data, and detailing relevant protocols to aid researchers in selecting the most appropriate strategy for their studies.
Key Phenotypic Differences: An Overview
Both pharmacological inhibition and genetic knockout of DDR2 have been shown to impact several biological processes, most notably skeletal development, fibrosis, and cancer. However, the nuances of these effects can differ, likely due to factors such as the specificity and completeness of DDR2 inactivation, potential off-target effects of inhibitors, and compensatory mechanisms that may arise during development in knockout models.
Skeletal Development
Genetic knockout of Ddr2 in mice leads to a pronounced dwarfism phenotype, characterized by shortened long bones.[4][5] This is primarily attributed to reduced chondrocyte proliferation.[5] While specific studies on the effect of this compound on skeletal development are limited, the profound developmental role of DDR2 suggests that its inhibition during critical developmental windows would likely recapitulate some aspects of the knockout phenotype.
Fibrosis
In models of pulmonary fibrosis, both genetic deletion of Ddr2 and pharmacological inhibition have demonstrated protective effects. DDR2-null mice are protected from bleomycin-induced lung fibrosis, exhibiting reduced fibroblast accumulation and extracellular matrix deposition.[1][6] Similarly, treatment with DDR2 inhibitors has been shown to attenuate fibrosis in preclinical models.[2][6] The underlying mechanism for this shared phenotype appears to be the promotion of fibroblast apoptosis and the inhibition of myofibroblast activation.[1][2]
Cancer
The role of DDR2 in cancer is complex and appears to be context-dependent. Genetic studies using Ddr2 knockout mice have revealed that DDR2 expression in the tumor stroma, particularly in cancer-associated fibroblasts (CAFs), is crucial for breast cancer metastasis to the lung.[7][8] This is mediated through DDR2's role in extracellular matrix remodeling.[7] Pharmacological inhibition of DDR2 has also been shown to reduce tumor growth and metastasis in various cancer models.[8] Notably, some studies suggest that the efficacy of certain multi-targeted kinase inhibitors in DDR2-mutated cancers may rely on the simultaneous inhibition of other kinases, such as SRC.
Quantitative Data Comparison
The following tables summarize key quantitative data comparing the effects of this compound and DDR2 genetic knockout. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from different studies.
| Parameter | This compound | DDR2 Genetic Knockout | Reference(s) |
| Biochemical Potency | IC50 = 26 nM | Complete loss of function | [9] |
| Kinase Selectivity | Potent against DDR2; selectivity profile against a wider kinase panel is not extensively published. | Specific to DDR2 | [10][11][12] |
| Effect on Chondrocyte Proliferation | Not explicitly reported | Reduced | [5] |
| Pulmonary Fibrosis (Bleomycin Model) | Attenuated fibrosis | Protected from fibrosis | [1][2] |
| Breast Cancer Metastasis | Reduced invasion and migration in vitro | Reduced lung metastasis in vivo | [7] |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
DDR2 Kinase Assay
This protocol is used to determine the in vitro potency of inhibitors against DDR2 kinase activity.
Materials:
-
Recombinant human DDR2 kinase
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2.5 mM MnCl2, 50 μM DTT)
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the DDR2 enzyme, substrate, and diluted inhibitor.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.
Generation of DDR2 Knockout Mice
This protocol describes the general steps for creating a Ddr2 knockout mouse model.
Materials:
-
Embryonic stem (ES) cells
-
Targeting vector containing a selectable marker (e.g., neomycin resistance gene) flanked by sequences homologous to the Ddr2 gene.
-
Blastocysts
-
Pseudopregnant foster mothers
Procedure:
-
Design and construct a targeting vector to disrupt the Ddr2 gene via homologous recombination.
-
Electroporate the targeting vector into ES cells.
-
Select for ES cells that have undergone homologous recombination using the appropriate selection agent (e.g., G418 for neomycin resistance).
-
Confirm correct targeting of the Ddr2 locus in ES cell clones by PCR and Southern blotting.
-
Inject the targeted ES cells into blastocysts.
-
Transfer the injected blastocysts into pseudopregnant foster mothers.
-
Screen the resulting chimeric offspring for germline transmission of the targeted allele.
-
Breed heterozygous mice to generate homozygous Ddr2 knockout mice.
Mouse Model of Pulmonary Fibrosis
This protocol outlines the induction of pulmonary fibrosis in mice using bleomycin.
Materials:
-
Bleomycin sulfate
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Mice (wild-type and Ddr2 knockout, or wild-type for inhibitor studies)
-
This compound or vehicle control
Procedure:
-
Anesthetize the mice.
-
Intratracheally instill a single dose of bleomycin (e.g., 1.5 U/kg) in sterile saline.
-
For inhibitor studies, administer this compound or vehicle control daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) starting at a specified time point post-bleomycin instillation.
-
Monitor the mice for weight loss and signs of respiratory distress.
-
At a predetermined endpoint (e.g., day 21), euthanize the mice and harvest the lungs.
-
Assess the extent of fibrosis by histological analysis (e.g., Masson's trichrome staining), hydroxyproline assay for collagen content, and quantitative RT-PCR for fibrotic gene expression.
In Vivo Tumor Metastasis Assay
This protocol describes an experimental metastasis model in mice.
Materials:
-
Tumor cells (e.g., breast cancer cell line)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
-
Immunocompromised mice (e.g., NOD/SCID)
-
This compound or vehicle control
Procedure:
-
Culture and harvest the tumor cells.
-
Resuspend the cells in sterile PBS at a defined concentration.
-
Inject the tumor cells into the lateral tail vein of the mice.
-
For inhibitor studies, treat the mice with this compound or vehicle control according to a predetermined schedule.
-
Monitor the mice for tumor development and overall health.
-
At the experimental endpoint, euthanize the mice and harvest the lungs and other potential metastatic sites.
-
Quantify the metastatic burden by counting surface nodules, histological analysis, or through in vivo imaging if the tumor cells are labeled with a reporter gene (e.g., luciferase).[13][14][15][16][17]
Signaling Pathways and Experimental Workflows
To visualize the molecular context of DDR2 function and the experimental approaches used to study it, the following diagrams are provided.
Caption: DDR2 signaling pathway upon activation by fibrillar collagen.
Caption: Workflow for comparing this compound and DDR2 knockout.
Conclusion
Both pharmacological inhibition with this compound and genetic knockout of DDR2 are valuable tools for investigating the role of this receptor tyrosine kinase. The choice between these approaches will depend on the specific research question. Genetic knockout provides a model of complete and lifelong absence of DDR2, which is ideal for studying its developmental roles and for providing a clean background for mechanistic studies. However, potential developmental compensation and the embryonic lethality of some knockouts can be limitations. Pharmacological inhibition with this compound offers temporal control over DDR2 inactivation, which is advantageous for studying its role in adult disease models and for assessing its potential as a therapeutic target. The primary considerations for using inhibitors are their specificity and potential off-target effects. For a comprehensive understanding of DDR2 function, a combinatorial approach, where the effects of an inhibitor are validated in a knockout or knockdown model, is often the most rigorous strategy. This guide provides a foundation for researchers to make informed decisions about the most suitable experimental approach to further unravel the complexities of DDR2 signaling in health and disease.
References
- 1. Discoidin Domain Receptor 2 Signaling Regulates Fibroblast Apoptosis through PDK1/Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting of Discoidin Domain Receptor 2 (DDR2) Prevents Myofibroblast Activation and Neovessel Formation During Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. mdpi.com [mdpi.com]
- 6. Discoidin Domain Receptor 2, a Potential Therapeutic Target in Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosine kinase-independent actions of DDR2 in tumor cells and cancer-associated fibroblasts influence tumor invasion, migration and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multitasking discoidin domain receptors are involved in several and specific hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Video: Experimental Metastasis Assay [jove.com]
- 15. Mouse Models for Tumor Metastasis | Springer Nature Experiments [experiments.springernature.com]
- 16. Experimental Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Practical Considerations in Studying Metastatic Lung Colonization in Osteosarcoma Using the Pulmonary Metastasis Assay [jove.com]
Ddr2-IN-1: A More Selective Alternative to Sunitinib for Targeting Discoidin Domain Receptor 2
For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is paramount to minimizing off-target effects and improving therapeutic outcomes. In the landscape of cancer therapy, sunitinib has been a valuable multi-targeted tyrosine kinase inhibitor. However, its broad activity spectrum can lead to a range of side effects. This guide provides a detailed comparison of Ddr2-IN-1, a potent and selective inhibitor of Discoidin Domain Receptor 2 (DDR2), with the established drug sunitinib, supported by available experimental data.
Executive Summary
This compound emerges as a highly selective inhibitor of DDR2, a collagen receptor tyrosine kinase implicated in various cancers and fibrotic diseases. In contrast, sunitinib is a multi-targeted inhibitor with activity against a broad range of kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). This fundamental difference in selectivity suggests that this compound could offer a more targeted therapeutic approach with a potentially improved safety profile for indications where DDR2 is a key driver. This guide will delve into the comparative kinase inhibition profiles, the underlying signaling pathways, and detailed experimental protocols for evaluating these inhibitors.
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. While comprehensive head-to-head kinome-wide screening data for this compound and sunitinib in the same assay is not publicly available, we can infer their selectivity profiles from existing data.
This compound:
Sunitinib:
Sunitinib is a well-characterized multi-targeted kinase inhibitor. Its inhibitory activity extends across several kinase families, which contributes to both its efficacy in various cancers and its associated side effects.
| Target Kinase | Sunitinib IC50 (nM) | Reference(s) |
| PDGFRβ | 2 | [4][5] |
| VEGFR2 (KDR) | 80 | [4][5] |
| KIT | Data not uniformly available | [6] |
| FLT3 | 50 (for FLT3-ITD) | [4] |
| CSF-1R | Data not uniformly available | |
| RET | Data not uniformly available |
Signaling Pathways
Understanding the signaling pathways affected by these inhibitors is crucial for predicting their biological effects.
DDR2 Signaling Pathway
DDR2 is a receptor tyrosine kinase that is activated by collagen. Upon collagen binding, DDR2 dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades that play roles in cell proliferation, migration, and extracellular matrix remodeling[7][8]. Key downstream pathways include the RAS/MAPK and PI3K/Akt pathways[9][10].
Caption: Simplified DDR2 signaling pathway upon collagen binding.
Sunitinib's Broad Kinase Inhibition
Sunitinib’s mechanism of action involves the inhibition of multiple receptor tyrosine kinases, leading to a broader impact on cellular signaling. This includes blocking pathways crucial for angiogenesis (VEGFRs) and tumor cell proliferation (PDGFRs, KIT).
Caption: Sunitinib's multi-targeted kinase inhibition profile.
Experimental Protocols
To facilitate the direct comparison of this compound and sunitinib in your own research, we provide the following detailed experimental protocols.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol is designed to determine the IC50 values of inhibitors against purified kinase enzymes.
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Materials:
-
Purified recombinant DDR2 kinase and other kinases of interest.
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1 or a specific peptide substrate).
-
ATP (Adenosine 5'-triphosphate).
-
This compound and sunitinib.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Assay plates (e.g., 384-well white plates for luminescence-based assays).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).
-
Plate reader capable of measuring luminescence or fluorescence.
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound and sunitinib in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: Add 50 nL of each inhibitor concentration to the wells of a 384-well assay plate. Include DMSO-only wells as a negative control.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in kinase assay buffer. The final concentration of the kinase and substrate should be optimized for each specific assay (typically in the low nM range for the kinase and near the Km for the substrate).
-
Add 5 µL of the kinase/substrate solution to each well of the assay plate.
-
Pre-incubate for 15 minutes at room temperature.
-
-
Initiate Reaction:
-
Prepare an ATP solution in kinase assay buffer. The final ATP concentration should be close to the Km for the specific kinase.
-
Add 5 µL of the ATP solution to each well to start the reaction.
-
-
Incubation: Incubate the plate for 1 hour at room temperature.
-
Stop Reaction and Detect Signal:
-
Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular DDR2 Autophosphorylation Assay
This cell-based assay measures the ability of an inhibitor to block collagen-induced autophosphorylation of DDR2 in cells.
Materials:
-
Cell line expressing DDR2 (e.g., U2OS cells).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Collagen Type I.
-
This compound and sunitinib.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-DDR2 (Tyr740) and anti-total-DDR2.
-
Secondary antibody (HRP-conjugated).
-
Western blot reagents and equipment.
Procedure:
-
Cell Culture and Starvation: Seed U2OS cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 16-24 hours prior to treatment.
-
Inhibitor Treatment: Pre-treat the starved cells with various concentrations of this compound or sunitinib (or DMSO as a vehicle control) for 2 hours.
-
Collagen Stimulation: Stimulate the cells with 20 µg/mL of Collagen Type I for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the anti-phospho-DDR2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-DDR2 antibody to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-DDR2 signal to the total-DDR2 signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
Conclusion
This compound represents a promising tool for researchers investigating the role of DDR2 in health and disease. Its high potency and anticipated selectivity for DDR2, in contrast to the multi-targeted profile of sunitinib, make it a valuable probe for dissecting DDR2-specific signaling pathways and for exploring the therapeutic potential of targeted DDR2 inhibition. The experimental protocols provided in this guide offer a framework for the direct and objective comparison of these two inhibitors, enabling researchers to make informed decisions for their specific research applications. Further studies, including comprehensive kinome-wide profiling of this compound, will be crucial to fully elucidate its selectivity and potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are DDR2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Ddr2-IN-1
For immediate implementation, this guide provides essential safety and logistical information for the proper disposal of Ddr2-IN-1, a potent discoidin domain receptor 2 (DDR2) inhibitor used in osteoarthritis and other research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
As a trusted partner in research, we are committed to providing comprehensive support that extends beyond the product itself. This document outlines the necessary steps for the safe handling and disposal of this compound, empowering researchers, scientists, and drug development professionals to manage their laboratory waste responsibly.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, as a novel research chemical, it should be handled with the utmost care, assuming it may be hazardous. Kinase inhibitors, as a class, can have cytotoxic properties. Therefore, appropriate personal protective equipment (PPE) is mandatory at all times when handling this compound in any form (solid or in solution).
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | May be required for handling bulk powder outside of a fume hood |
Step-by-Step Disposal Protocol
The following protocol provides a clear, step-by-step process for the disposal of this compound waste. This includes pure compound, solutions, and contaminated labware.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including unused powder, contaminated spatulas, and weigh boats, in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a chemically resistant material and have a secure lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including stock solutions, experimental media, and solvent rinses, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Contaminated Labware:
-
All disposable labware that has come into contact with this compound (e.g., pipette tips, centrifuge tubes, flasks) should be collected in a designated hazardous waste container.
-
Sharps (needles, scalpels) must be disposed of in a designated sharps container that is also labeled as containing chemical waste.
-
2. Labeling of Waste Containers:
Proper labeling is crucial for safe disposal. All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Potentially Toxic," "Chemical Waste")
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
3. Storage of Waste:
-
Store hazardous waste containers in a designated, secure area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible chemicals.
-
Containers should be kept closed at all times, except when adding waste.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation.
-
Never dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Waste Management
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. For further guidance, always consult your institution's specific waste disposal policies and contact your EHS department with any questions.
Personal protective equipment for handling Ddr2-IN-1
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent chemical compounds like Ddr2-IN-1 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment and promote reliable experimental outcomes.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure risk. The following table summarizes the required PPE, categorized by the level of containment needed for different handling procedures.
| Containment Level | Operation | Required Personal Protective Equipment (PPE) |
| Level 1: General Laboratory Use | Preparation of solutions from stock, cell culture treatment | - Standard laboratory coat- Nitrile gloves (double-gloving recommended)- ANSI Z87.1 compliant safety glasses with side shields |
| Level 2: Handling of Powders | Weighing, aliquoting, or other manipulations of solid this compound | - Dedicated laboratory coat- Double nitrile gloves or chemical-resistant gloves (e.g., neoprene)- Chemical splash goggles- N95 respirator or a higher level of respiratory protection based on risk assessment |
| Level 3: High-Risk Operations | Procedures with a high potential for aerosol generation or significant contamination | - Disposable gown- Double chemical-resistant gloves- Face shield worn over chemical splash goggles- Powered Air-Purifying Respirator (PAPR) |
Note: Always consult the specific Safety Data Sheet (SDS) for this compound for detailed information on glove compatibility and other safety precautions. If an SDS is not available, a thorough risk assessment should be conducted.
Operational Handling Plan
A systematic workflow is essential for the safe and efficient use of this compound in experimental settings.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Recommended storage temperatures:
-
Solid form: -20°C for long-term storage.
-
In solvent: -80°C for long-term storage.
-
Preparation of Stock Solutions:
-
All handling of powdered this compound should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use appropriate PPE as outlined in the "Handling of Powders" containment level.
-
Carefully weigh the required amount of this compound.
-
Slowly add the desired solvent (e.g., DMSO) to the powder to avoid splashing. Ensure the compound is fully dissolved before use.
Experimental Use:
-
When treating cells or performing other in vitro assays, handle all solutions containing this compound within a biological safety cabinet to maintain sterility and prevent exposure.
-
Use appropriate PPE for general laboratory use.
-
Clearly label all tubes and plates containing the compound.
The following diagram illustrates the general workflow for handling this compound:
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | - Dispose of as hazardous chemical waste.- Do not discard in regular trash. |
| Solutions Containing this compound | - Collect in a designated, sealed, and clearly labeled hazardous waste container.- Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Collect in a designated hazardous waste container lined with a chemically resistant bag. |
| Contaminated PPE (e.g., gloves, disposable gowns) | - Place in a designated hazardous waste container immediately after use. |
All waste should be disposed of through your institution's environmental health and safety (EHS) office.
Experimental Protocol: In Vitro Kinase Assay
This protocol provides a general methodology for assessing the inhibitory activity of this compound against its target kinase, DDR2.
Objective: To determine the IC50 value of this compound for the inhibition of DDR2 kinase activity.
Materials:
-
Recombinant human DDR2 protein
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then in kinase assay buffer.
-
Add inhibitor and enzyme: Add the diluted this compound and recombinant DDR2 enzyme to the wells of a 96-well plate. Include a no-inhibitor control.
-
Initiate the reaction: Add a mixture of the substrate and ATP to each well to start the kinase reaction.
-
Incubate: Incubate the plate at the optimal temperature and time for the DDR2 enzyme.
-
Stop the reaction and detect signal: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure luminescence: Read the plate on a luminometer to quantify the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Data analysis: Plot the percentage of kinase inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
DDR2 Signaling Pathway
This compound exerts its effects by inhibiting the discoidin domain receptor 2 (DDR2), a receptor tyrosine kinase. Understanding the DDR2 signaling pathway is crucial for interpreting experimental results.
Upon binding to its ligand, collagen, DDR2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various downstream signaling molecules, leading to the activation of several pathways that play roles in cell proliferation, survival, and migration.
The following diagram illustrates the simplified DDR2 signaling pathway:
Caption: A diagram of the DDR2 signaling cascade and the point of inhibition by this compound.
By providing this essential safety and logistical information, we aim to empower researchers to handle this compound with the utmost confidence and care, fostering a culture of safety and scientific excellence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
